Acedapsone-d8
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456285 | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557794-38-4 | |
| Record name | Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557794-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Acedapsone-d8 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedapsone-d8 is the deuterated form of Acedapsone, a long-acting prodrug of the antibacterial and antimalarial agent, Dapsone.[1] In the field of biomedical research and drug development, stable isotope-labeled compounds like this compound are indispensable tools. The primary application of this compound is as an internal standard in bioanalytical assays, particularly in pharmacokinetic and drug metabolism studies. Its use in conjunction with mass spectrometry ensures accurate quantification of Acedapsone in complex biological matrices by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of this compound, its properties, and its principal application in research.
Physicochemical Properties of Acedapsone
Acedapsone, also known as diacetyldapsone, is chemically N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide.[2] Key physicochemical properties are summarized in the table below. The molecular weight of this compound will be higher than that of Acedapsone by approximately 8 Da, corresponding to the eight deuterium atoms.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₆N₂O₄S | [3] |
| Molecular Weight | 332.37 g/mol | [3] |
| Appearance | White or slightly yellow crystals | [4][5] |
| Melting Point | 289-292 °C | [4][5] |
| Solubility | Almost insoluble in water | [4][5] |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | [6] |
| InChI | InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | [2] |
Primary Use in Research: Internal Standard for Quantitative Bioanalysis
The core function of this compound in a research setting is to serve as an ideal internal standard for the quantification of Acedapsone in biological samples (e.g., plasma, serum, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical chemical and physical properties of this compound to the unlabeled analyte, Acedapsone, ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its distinct mass allows for separate detection by the mass spectrometer, enabling precise and accurate quantification of the analyte.
Signaling Pathway Context: Pharmacokinetics of Acedapsone
Acedapsone is a prodrug that is slowly metabolized in the body to Dapsone, the active therapeutic agent. The pharmacokinetic profile of Acedapsone and its conversion to Dapsone is a critical area of study. This compound is instrumental in elucidating these pharmacokinetic pathways.
Experimental Protocol: Quantification of Acedapsone in Human Plasma using LC-MS/MS with this compound Internal Standard
The following is a representative experimental protocol for the quantitative analysis of Acedapsone in human plasma. This protocol is adapted from established methods for the analysis of Dapsone and related compounds.[7][8]
Materials and Reagents
-
Acedapsone reference standard
-
This compound (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
Deionized Water
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa PCX)[8]
Sample Preparation (Solid Phase Extraction)
-
Spiking: To 200 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control samples, add the appropriate concentration of Acedapsone standard solution.
-
Precipitation: Add 200 µL of 5mM Ammonium Acetate and vortex.[7]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[7]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.[7]
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate solution).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 10 µL.[8]
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
The mass spectrometer is operated in positive ion mode. The MRM transitions for Acedapsone and this compound need to be optimized. The following are hypothetical yet plausible transitions based on the structure of Acedapsone.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acedapsone | 333.1 | 291.1 | 20 |
| 333.1 | 156.1 | 25 | |
| This compound | 341.1 | 299.1 | 20 |
| 341.1 | 164.1 | 25 |
Note: These values are illustrative and require empirical optimization on the specific instrument used.
Experimental Workflow Diagram
Data Analysis and Quality Control
The concentration of Acedapsone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Acedapsone in the unknown samples is then interpolated from this calibration curve.
Method validation should be performed according to regulatory guidelines and include assessments of:
-
Linearity: The range over which the assay is accurate.
-
Accuracy and Precision: Intra- and inter-day variability.
-
Selectivity and Specificity: Ensuring no interference from endogenous components.
-
Matrix Effect: Assessing the impact of the biological matrix on ionization.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under different storage conditions.
Conclusion
This compound is a critical tool for researchers in drug development and pharmacology. Its primary role as an internal standard in LC-MS/MS-based bioanalysis enables the accurate and precise quantification of Acedapsone in biological matrices. This, in turn, facilitates essential research into the pharmacokinetics, metabolism, and efficacy of Acedapsone as a therapeutic agent. The methodologies outlined in this guide provide a framework for the effective utilization of this compound in a research setting.
References
- 1. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acedapsone - Wikipedia [en.wikipedia.org]
- 3. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acedapsone CAS#: 77-46-3 [m.chemicalbook.com]
- 5. acedapsone | 77-46-3 [chemicalbook.com]
- 6. ClinPGx [clinpgx.org]
- 7. isca.me [isca.me]
- 8. agilent.com [agilent.com]
Acedapsone-d8: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth overview of the chemical structure, properties, and biological significance of Acedapsone-d8, a deuterated analog of the anti-infective agent Acedapsone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
This compound is the diacetylated and deuterated form of the well-known drug Dapsone. The "-d8" designation signifies the replacement of eight hydrogen atoms with deuterium atoms, typically on the aromatic rings, to enhance its metabolic stability and utility in pharmacokinetic studies.
Chemical Structure:
-
IUPAC Name: N-[4-[4-(acetylamino-d3)phenyl-2,3,5,6-d4]sulfonylphenyl]acetamide-d3
-
Chemical Formula: C₁₆H₈D₈N₂O₄S
-
Canonical SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C (non-deuterated)
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Acedapsone and its deuterated analog.
| Property | Acedapsone | This compound |
| Molecular Formula | C₁₆H₁₆N₂O₄S | C₁₆H₈D₈N₂O₄S |
| Molecular Weight | 332.37 g/mol [1][2] | 340.42 g/mol |
| Melting Point | 289-292 °C[2] | Not available |
| Appearance | White or slightly yellow crystalline powder[2] | Not available |
| Solubility | Almost insoluble in water[2] | Not available |
Synthesis and Experimental Protocols
Acedapsone is synthesized by the acetylation of dapsone.[1] The synthesis of this compound would follow a similar pathway, utilizing deuterated precursors.
Proposed Synthesis of this compound:
A plausible synthetic route for this compound involves the acetylation of Dapsone-d8.
-
Starting Material: Dapsone-d8 (4,4'-sulfonyldianiline-d8)
-
Reagent: Acetic anhydride-d6 or Acetyl-d3 chloride
-
Solvent: A suitable aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Dapsone-d8 in the chosen solvent.
-
Add the acetylating agent (Acetic anhydride-d6 or Acetyl-d3 chloride) dropwise to the solution at room temperature.
-
The reaction mixture is stirred for a specified period (e.g., 12-24 hours) to ensure complete diacetylation.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated by precipitation through the addition of a non-polar solvent or by removal of the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Experimental Workflow for Synthesis:
Analytical Characterization:
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass spectrum would show a molecular ion peak corresponding to the calculated mass of this compound (340.42 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a significant reduction or absence of signals corresponding to the aromatic protons, confirming deuteration. ¹³C NMR would remain largely unchanged from the non-deuterated analog.
Metabolism and Signaling Pathways
Acedapsone is a long-acting prodrug that is slowly metabolized in the body to its active form, Dapsone.[1] Therefore, the biological activity and signaling pathways of Acedapsone are primarily those of Dapsone.
Metabolic Pathway:
The primary metabolic pathway of Acedapsone involves deacetylation to form Monoacetyl Dapsone (MADDS) and subsequently Dapsone. Dapsone itself is further metabolized in the liver, primarily through two pathways: N-acetylation to MADDS and N-hydroxylation to Dapsone hydroxylamine. The N-acetylation is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, while the N-hydroxylation is mediated by cytochrome P450 enzymes, particularly CYP2E1, CYP2C9, and CYP3A4.
Signaling Pathway (Anti-inflammatory Action of Dapsone):
The anti-inflammatory effects of Dapsone, the active metabolite of Acedapsone, are attributed to its ability to interfere with neutrophil function. Dapsone has been shown to inhibit the myeloperoxidase-halide-H₂O₂ system in neutrophils, thereby reducing the production of cytotoxic reactive oxygen species. Furthermore, it can inhibit chemoattractant-induced signal transduction in neutrophils, which is crucial for their migration to sites of inflammation. This interference with G-protein coupled receptor signaling leads to a reduction in the inflammatory response.
Conclusion
This compound serves as a valuable tool in pharmaceutical research, particularly in studies involving drug metabolism and pharmacokinetics. Its deuteration provides a means to trace the metabolic fate of Acedapsone and to potentially alter its metabolic profile, offering advantages in both preclinical and clinical investigations. This guide provides a foundational understanding of its chemical characteristics, a plausible synthetic approach, and its biological context, which is intrinsically linked to its active metabolite, Dapsone. Further experimental validation of the properties and protocols outlined herein is encouraged for specific research applications.
References
Synthesis and Isotopic Purity of Acedapsone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Acedapsone-d8. Acedapsone, the diacetylated prodrug of the antibacterial and antimalarial agent dapsone, is a subject of interest for various pharmaceutical studies. The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process, beginning with the deuteration of the parent drug, dapsone, followed by acetylation. The foundational method for the synthesis of the deuterated precursor, dapsone-d8, is detailed in the work of Tracy, J.W., et al. in the Journal of Labelled Compounds and Radiopharmaceuticals (2003, 46(2), 107-114).
Step 1: Synthesis of Dapsone-d8 (Precursor)
The key to synthesizing this compound is the preparation of its deuterated precursor, dapsone-d8. This is typically achieved through a platinum-catalyzed hydrogen-deuterium exchange reaction on dapsone.
Experimental Protocol:
-
Materials: Dapsone, Deuterium Oxide (D₂O, 99.8 atom % D), Platinum (IV) oxide (Adam's catalyst).
-
Procedure (based on Tracy et al., 2003):
-
A mixture of dapsone and a catalytic amount of platinum (IV) oxide is suspended in deuterium oxide.
-
The reaction mixture is heated in a sealed vessel at an elevated temperature (e.g., 150-180 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the exchange of the eight aromatic protons with deuterium.
-
After cooling, the catalyst is removed by filtration.
-
The D₂O is removed under reduced pressure.
-
The resulting deuterated dapsone (dapsone-d8) is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Acetylation of Dapsone-d8 to this compound
The final step is the acetylation of the amino groups of dapsone-d8 to yield this compound. This is a standard chemical transformation.[1]
Experimental Protocol:
-
Materials: Dapsone-d8, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (or another appropriate solvent).
-
Procedure:
-
Dapsone-d8 is dissolved in a mixture of pyridine and dichloromethane.
-
Acetic anhydride is added dropwise to the solution at room temperature.
-
The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.
-
Purification is achieved by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.
-
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield (%) | Isotopic Enrichment (atom % D) |
| 1 | Dapsone, D₂O, PtO₂ | Dapsone-d8 | 70-85 | > 98 |
| 2 | Dapsone-d8, Acetic Anhydride | This compound | 85-95 | > 98 |
Note: Yields and isotopic enrichment are estimates based on typical outcomes for such reactions and should be confirmed by experimental analysis.
Isotopic Purity and Chemical Purity Analysis
The determination of both isotopic and chemical purity is critical for the use of this compound as an internal standard.
Isotopic Purity Determination
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound.
Experimental Protocol (General):
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Mass spectra are acquired in full scan mode to observe the molecular ion cluster.
-
Data Analysis: The relative intensities of the isotopologues (M, M+1, M+2, etc.) are measured. The isotopic purity is calculated by comparing the observed distribution to the theoretical distribution for a given level of deuteration. The percentage of the d8 species is the primary indicator of isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the degree of deuteration by quantifying the residual proton signals in the aromatic region.
Experimental Protocol (General):
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6) containing a known internal standard.
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: The integrals of the residual proton signals in the aromatic region are compared to the integral of the internal standard to calculate the percentage of non-deuterated species.
Chemical Purity Determination
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized this compound and to quantify any non-deuterated acedapsone or other impurities.
Experimental Protocol (General):
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.
-
Detection: UV detection at the λmax of Acedapsone (approximately 286 nm).
-
Quantification: The peak area of this compound is compared to the total peak area of all components to determine the percentage of chemical purity.
Quantitative Purity Data Summary
| Analytical Method | Parameter Measured | Typical Specification |
| Mass Spectrometry | Isotopic Purity (% d8) | ≥ 98% |
| ¹H NMR | Isotopic Enrichment (atom % D) | ≥ 98% |
| HPLC-UV | Chemical Purity | ≥ 99% |
Visualizations
Synthesis Pathway of this compound
Caption: Synthetic route to this compound from Dapsone.
Analytical Workflow for this compound
Caption: Workflow for the analysis of this compound purity.
References
Decoding the Certificate of Analysis: A Technical Guide to Acedapsone-d8
For researchers and professionals in drug development and metabolic studies, the quality and purity of stable isotope-labeled internal standards are paramount. Acedapsone-d8, a deuterated analog of the long-acting antibacterial and antimalarial prodrug Acedapsone, serves as a critical tool in pharmacokinetic and drug metabolism studies.[1][2] Its utility, however, is directly dependent on its certified quality, which is detailed in its Certificate of Analysis (CoA).
This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis for this compound. It is designed to equip researchers, scientists, and quality control professionals with the knowledge to accurately interpret the data, understand the experimental methodologies, and confidently assess the suitability of the material for their applications.
Representative Certificate of Analysis: this compound
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined quality specifications. Below is a representative CoA for this compound, with the quantitative data summarized in structured tables for clarity.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| Catalog Number | ACED-008D |
| Lot Number | AD8-25-001 |
| Chemical Formula | C₁₆H₈D₈N₂O₄S |
| Molecular Weight | 340.42 g/mol |
| CAS Number | Not available |
Physical and Chemical Properties
| Parameter | Result |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Melting Point | 288-292 °C |
Analytical Data
| Test | Method | Specification | Result |
| Chemical Purity | HPLC (UV, 295 nm) | ≥ 98.0% | 99.5% |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Identity | Mass Spectrometry | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98% | 99.1% (d8) |
In-Depth Analysis of CoA Sections
Product Identification and Properties
This section provides the fundamental identifiers for the specific batch of this compound. The molecular formula and weight are adjusted to reflect the incorporation of eight deuterium atoms. The physical properties, such as appearance and solubility, offer initial qualitative checks and handling information.
Analytical Data: Ensuring Identity and Purity
This is the core of the CoA, providing quantitative evidence of the compound's quality. For a deuterated standard, this section is twofold: it confirms the chemical purity and structure, and it quantifies the extent and location of isotopic labeling.[3][4]
-
Chemical Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.[5][6][7] It separates the main compound from any organic impurities. A result of 99.5% indicates that the sample is highly pure with minimal non-deuterated or other related chemical impurities.
-
Identity Confirmation (¹H NMR and Mass Spectrometry):
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a highly deuterated compound like this compound, the ¹H NMR spectrum is used to confirm the absence of proton signals at the positions where deuterium has been incorporated. The presence of expected signals from the non-deuterated parts of the molecule and the significant reduction or absence of signals from the deuterated phenyl rings confirm the structural integrity.[8][9]
-
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule. For this compound, the molecular ion peak should correspond to the increased mass due to the eight deuterium atoms. This confirms the overall incorporation of deuterium.[2][10]
-
-
Isotopic Purity and Enrichment (Mass Spectrometry): This is a critical parameter for a deuterated standard.[11][12][13]
-
Isotopic Purity refers to the percentage of deuterium at the labeled positions. An isotopic purity of 99.2 atom % D signifies a very high level of deuteration at the intended sites.[8]
-
Isotopic Enrichment specifies the percentage of molecules in the sample that contain the desired number of deuterium atoms (in this case, eight). A value of 99.1% for d8 indicates that the vast majority of the molecules are the fully deuterated this compound, with very low levels of d1-d7 species.[3][8]
-
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the results presented in the CoA.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 295 nm.[7]
-
Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. The solution is injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total area of all peaks is calculated to determine the chemical purity.
2. ¹H NMR for Structural Confirmation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure: A small amount of the this compound sample is dissolved in DMSO-d6. The ¹H NMR spectrum is acquired. The chemical shifts, signal integrations, and multiplicities are compared to the expected spectrum for Acedapsone, with the key confirmation being the significant reduction or absence of signals corresponding to the protons on the phenyl rings.
3. Mass Spectrometry for Identity and Isotopic Purity
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[14]
-
Procedure: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecular ion [M+H]⁺. The high-resolution mass measurement confirms the elemental composition. The isotopic distribution of the molecular ion cluster is analyzed to determine the isotopic enrichment and purity by comparing the relative intensities of the peaks corresponding to the d0 to d8 species.[11][13]
Visualizing the Workflow and Logic
To better illustrate the processes behind generating a Certificate of Analysis, the following diagrams outline the experimental workflow and the logical relationship between the analytical tests.
Conclusion
The Certificate of Analysis for this compound is more than a simple declaration of quality; it is a detailed summary of rigorous scientific testing. For the discerning researcher, understanding the nuances of the CoA is essential for ensuring the accuracy, reproducibility, and validity of their experimental results. By carefully examining the data presented for chemical purity, structural identity, and isotopic enrichment, and by understanding the methodologies used to obtain this data, scientists can confidently utilize this compound as a reliable internal standard in their research endeavors.
References
- 1. Acedapsone - Wikipedia [en.wikipedia.org]
- 2. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. ijfmr.com [ijfmr.com]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. High-performance liquid chromatography determination of pyrimethamine, dapsone, monoacetyldapsone, sulfadoxine, and N-acetyl-sulfadoxine after rapid solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 9. hmdb.ca [hmdb.ca]
- 10. Mass spectrometry reveals synergistic effects of nucleotides, lipids, and drugs binding to a multidrug resistance efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Acedapsone-d8 in Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acedapsone-d8, a deuterated analog of Acedapsone, for its application in laboratory settings. This document outlines commercial suppliers, presents key technical data, details experimental protocols for its use as an internal standard, and illustrates its metabolic pathway and mechanism of action.
Commercial Availability of this compound
This compound, also known as N-Acetyl Dapsone-d8, is available from several commercial suppliers specializing in analytical standards and research chemicals. Researchers can source this compound from the following vendors:
-
LGC Standards: A prominent supplier of reference materials, offering N-Acetyl Dapsone-d8 (Major).[1]
-
MedchemExpress: Provides this compound, highlighting its use as a stable isotope-labeled compound for research.[2]
-
Simson Pharma Limited: A manufacturer and exporter of pharmaceutical standards, listing N-Acetyl Dapsone D8.[3]
-
Pharmaffiliates: Supplies N-Acetyl Dapsone-d8 (Major) as a metabolite and impurity standard.[4]
-
Clearsynth: Offers N-Acetyl Dapsone-d8 for use as an internal standard in GC- or LC-mass spectrometry.[5]
Technical Data of this compound
This compound is a deuterated form of Acedapsone, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Acedapsone and its metabolites by mass spectrometry. Key technical specifications are summarized in the table below.
| Property | Value | References |
| Chemical Name | N-[4-[(4-Aminophenyl)sulfonyl]phenyl]-acetamide-d8 | [6] |
| Synonyms | N-Acetyl Dapsone-d8, Acetyldapsone-d8, MADDS-d8, Monoacetyldapsone-d8 | [4] |
| CAS Number | 1215635-13-4 | [3][4][7] |
| Molecular Formula | C₁₄H₆D₈N₂O₃S | [4][5] |
| Molecular Weight | 298.39 g/mol | [4][5][7] |
| Appearance | Pale Yellow Solid | [4] |
| Storage | 2-8°C Refrigerator | [4] |
| Isotopic Purity | A representative lot is 73% d8, 23% d7, and 3% d6 with no d0. | [4] |
Experimental Protocols: Quantification of Dapsone and N-Acetyl Dapsone using this compound as an Internal Standard
This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Dapsone and its metabolite, N-Acetyl Dapsone, in biological matrices such as human plasma. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol based on established methodologies.[8]
Materials and Reagents
-
This compound (Internal Standard)
-
Dapsone and N-Acetyl Dapsone reference standards
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Tertiary butyl methyl ether
-
Formic acid
-
Ultrapure water
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a clean microcentrifuge tube, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of tertiary butyl methyl ether for extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase column, such as a Chromolith C18 (100 mm x 4.6 mm) or equivalent.[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 2 mM ammonium acetate.[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific ion transitions to be monitored are:
Data Analysis
The concentration of Dapsone and N-Acetyl Dapsone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this calibration curve.
Metabolic Pathway and Mechanism of Action
Metabolism of Acedapsone
Acedapsone is a prodrug that is slowly metabolized in the body to its active form, Dapsone. This metabolic conversion involves a two-step deacetylation process. First, Acedapsone (diacetyldapsone or DADDS) is deacetylated to monoacetyldapsone (MADDS). Subsequently, MADDS is further deacetylated to yield Dapsone (DDS).[9]
Mechanism of Action of Dapsone
The antimicrobial activity of Dapsone, the active metabolite of Acedapsone, stems from its ability to inhibit the synthesis of folic acid in susceptible microorganisms, such as Mycobacterium leprae.[1][2] Dapsone acts as a competitive antagonist of para-aminobenzoic acid (PABA) and inhibits the enzyme dihydropteroate synthase.[3][4][10] This enzyme is crucial for the conversion of PABA to dihydropteroic acid, a key step in the bacterial folic acid synthesis pathway. By blocking this pathway, Dapsone prevents the synthesis of essential nucleic acids, thereby inhibiting bacterial growth.[2]
Conclusion
This compound is a valuable tool for researchers and drug development professionals engaged in pharmacokinetic and bioanalytical studies of Dapsone and its metabolites. Its commercial availability from reputable suppliers ensures access to high-quality material for laboratory use. The detailed experimental protocol provided in this guide serves as a practical starting point for developing robust and reliable analytical methods. Furthermore, understanding the metabolic pathway of Acedapsone and the mechanism of action of its active form, Dapsone, is crucial for interpreting experimental results and for the broader context of drug efficacy and development.
References
- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 3. Chemical Structure of Dapsone: Uses, Dosage & Side Effects [medicoverhospitals.in]
- 4. picmonic.com [picmonic.com]
- 5. clearsynth.com [clearsynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. hexonsynth.com [hexonsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Precision: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accurate, reproducible, and reliable data is paramount. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies surrounding the use of deuterated internal standards, the gold standard for robust bioanalysis. By offering a chemically identical yet mass-differentiated analog to the analyte of interest, deuterated standards provide an unparalleled solution to mitigate the inherent variability in complex sample matrices and analytical instrumentation.[1]
Core Principles: The "Perfect" Internal Standard
An ideal internal standard (IS) should perfectly mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable, non-radioactive isotope, deuterium (²H or D), come remarkably close to this ideal.[1][2]
The fundamental principle lies in their near-identical physicochemical properties to the unlabeled analyte.[1] This ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[1][3] Consequently, any variations in sample preparation, injection volume, or instrument response are effectively normalized.[4] The mass spectrometer can easily distinguish between the analyte and the deuterated standard due to the mass difference, typically +1 Da for each deuterium atom incorporated.[5]
The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful technique for quantitative analysis.[6] A known quantity of the deuterated standard is added to the sample at the earliest stage of the sample preparation process.[6] This "spiking" establishes a fixed ratio of the native analyte to its heavier isotopic counterpart.[6] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the initial concentration of the analyte can be accurately determined, irrespective of sample losses or signal fluctuations during analysis.[4][7]
Key Advantages of Deuterated Standards
The adoption of deuterated standards in quantitative mass spectrometry assays offers a multitude of benefits, leading to higher quality and more reliable data.
-
Enhanced Quantitative Accuracy: Deuterated analogs co-elute with the analytes, minimizing signal distortion and providing a more accurate representation of the true analyte concentration.[5]
-
Improved Reproducibility and Precision: By compensating for variations in sample handling and instrument response, deuterated standards significantly reduce the overall variability of an assay, leading to more precise and reproducible results across multiple analytical runs.[2][5]
-
Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization of an analyte, leading to ion suppression or enhancement.[2] Since the deuterated standard has nearly identical ionization properties and co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate signal normalization.[2][7]
-
Compensation for Sample Preparation Variability: Losses of the analyte can occur during various sample preparation steps such as extraction, evaporation, and reconstitution.[2] As the deuterated standard is subject to the same losses, the ratio of the analyte to the standard remains constant, ensuring accurate quantification.[7]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][5]
Quantitative Data Presentation
The use of deuterated internal standards demonstrably improves assay performance. The following tables summarize comparative data from studies evaluating analytical methods with and without deuterated standards.
Table 1: Comparison of Assay Performance for an Anticancer Agent
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Anticancer Agent | Structural Analogue | -3.2 | 8.6 |
| Anticancer Agent | Deuterated (SIL) | 0.3 | 7.6 |
Data sourced from a study on an anticancer agent, highlighting a significant improvement in both precision and accuracy with a deuterated internal standard.[8]
Table 2: Inter-patient Coefficient of Variation (CV%) in Therapeutic Drug Monitoring of Sirolimus
| Analyte | Internal Standard | Inter-patient CV (%) |
| Sirolimus | Desmethoxyrapamycin (DMR) | 7.6 - 9.7 |
| Sirolimus | Deuterated Sirolimus (SIR-d3) | 2.7 - 5.7 |
Data from a therapeutic drug monitoring assay for sirolimus, showing consistently lower coefficients of variation when using a deuterated internal standard.[8]
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for key aspects of their use.
Synthesis of Deuterated Standards
The production of high-quality deuterated standards is a critical first step. Common synthesis approaches include:
-
Catalytic Deuteration: This method involves the use of catalysts like palladium or platinum under deuterium gas (D2) to selectively introduce deuterium into the molecule.
-
Chemical Exchange: This process utilizes a deuterium source to replace labile protons on the analyte molecule.
-
Custom Synthesis: For complex molecules or specific labeling patterns, a complete chemical synthesis from deuterated precursors may be necessary.[5][9]
Regardless of the method, the final product must undergo rigorous quality control to confirm its chemical structure and isotopic purity, which should ideally be ≥98%.[5][7]
Preparation of Stock and Working Solutions
Accurate preparation of standard solutions is crucial for quantitative analysis.
-
Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent at a high concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Create a series of working standard solutions of the analyte by serially diluting the stock solution to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration that will be added to all samples.[10]
Sample Preparation
The internal standard should be introduced at the earliest possible stage to account for variability throughout the entire sample preparation process.[8]
-
Spiking: To a known volume of the biological sample (e.g., plasma, whole blood, urine), add a small, fixed volume of the internal standard working solution.[8]
-
Protein Precipitation: For biological samples, proteins are typically removed by adding a precipitating agent such as acetonitrile or methanol containing the deuterated internal standard.
-
Vortexing and Centrifugation: Thoroughly mix the sample to ensure complete protein precipitation, followed by centrifugation at high speed to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the clear supernatant containing the analyte and internal standard to a clean vial for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
-
Chromatographic Separation: Develop a liquid chromatography method that provides good separation of the analyte from potential matrix interferences. Ideally, the deuterated standard should co-elute perfectly with the analyte.[3] However, a slight shift in retention time due to the "deuterium isotope effect" can sometimes occur.[3][11]
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in positive or negative ion mode depending on the analyte's properties.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard are monitored.[8][10]
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard for all samples, calibrators, and quality controls.[10]
-
Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.[10]
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[8]
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Acedapsone-d8 Stability and Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the stability and storage considerations for Acedapsone and its parent compound, Dapsone. As of the latest literature review, specific stability data for Acedapsone-d8 is not publicly available. The information presented herein is based on studies of the non-deuterated analogues and should be used as a guide for establishing appropriate stability testing protocols for this compound. The replacement of hydrogen with deuterium can alter a molecule's physicochemical properties, potentially impacting its stability profile. Therefore, experimental verification of this compound stability is critical.
Introduction to Acedapsone and the Significance of Deuteration
Acedapsone is a long-acting prodrug of the antibacterial and antimalarial agent, Dapsone.[1][2] It functions by slowly metabolizing to Dapsone, thereby providing sustained therapeutic levels of the active drug.[2] The deuteration of pharmaceuticals, a process where one or more hydrogen atoms are replaced by deuterium, is a strategy employed to modify a drug's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism (a phenomenon known as the kinetic isotope effect).[3] This can result in a longer biological half-life and potentially altered pharmacokinetic properties.[4][][6] While this modification is primarily aimed at improving metabolic stability, it may also influence the compound's intrinsic chemical stability.
Solid-State Stability of Acedapsone
The solid-state stability of an active pharmaceutical ingredient (API) is crucial for its formulation, storage, and handling. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact stability.
A study on the polymorphs of Acedapsone identified five different crystalline forms (I-V) and an amorphous phase.[7][8] The stability of these forms was found to be dependent on the method of preparation and storage conditions.[7][8]
Table 1: Polymorphic Stability of Acedapsone
| Polymorph | Preparation Method | Stability Observation |
| Form V | Spray drying | Metastable; converts to Form III at room temperature after 6 hours.[7][8] |
| Form IV | Slow cooling of the melt (from amorphous) | Transforms to Form III at room temperature.[7][8] |
| Form III | Transformation from Form IV or V | More stable than Form IV and V at room temperature.[7][8] |
| Form I | Fast cooling of the melt; holding in a sealed tube at high temperature and pressure | Kinetically most stable form.[7] |
| Form II | Slurry conditions | Thermodynamically most stable form.[7] |
Key Takeaway: The solid form of Acedapsone can significantly influence its stability. The existence of a metastable form that rapidly converts at room temperature highlights the importance of controlling crystallization and storage conditions.[7][8]
Degradation Profile of Dapsone (Parent Compound)
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Several studies have investigated the stability of Dapsone under various stress conditions.
Table 2: Summary of Dapsone Forced Degradation Studies
| Stress Condition | Conditions | Observed Degradation | Degradation Products Identified | Reference |
| Hydrolysis (Acidic) | 1 M HCl at 60°C for 3 hours | 31% degradation | Not specified | [9] |
| 1 M HCl at 80°C for 12 hours | Significant degradation | Not specified | [10] | |
| Hydrolysis (Basic) | 1 M NaOH at 60°C for 3 hours | 9% degradation | Not specified | [9] |
| 1 M NaOH at 80°C for 12 hours | Significant degradation | Not specified | [10] | |
| Oxidation | 3% H₂O₂ at 60°C for 3 hours | 27% degradation | Not specified | [9] |
| 30% H₂O₂ at ambient temperature for 120 hours | Significant degradation (amount recovered was around the limit of quantification) | Not specified | [10] | |
| Photochemical | Exposure to UV-C light (254 nm) for 4 hours | 72.1% degradation | Aniline | [10] |
| Exposure to sunlight | Significant degradation | Aniline | [10] | |
| Thermal (Dry Heat) | Not specified | No significant degradation | Not applicable | [11] |
| Thermal (Solution) | 80°C for 12 hours | No significant degradation | Not applicable | [10] |
Key Takeaways:
-
Dapsone is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and photolytic conditions.[9][10]
-
Photodegradation appears to be a significant pathway, with aniline identified as a degradation product.[10] This suggests that both Acedapsone and this compound should be protected from light.
-
Dapsone is relatively stable to dry heat and thermal stress in solution.[10][11]
Recommended Storage Conditions
Based on the available data for Dapsone and the general principles of pharmaceutical stability, the following storage conditions are recommended for this compound, pending specific stability studies.
Table 3: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). | To minimize the potential for thermal degradation and polymorphic transitions. |
| Light | Protect from light. Store in light-resistant containers. | Dapsone is susceptible to photodegradation.[10] |
| Humidity | Store in a dry place. Use of desiccants may be considered for bulk storage. | To prevent potential hydrolysis. |
| Packaging | Store in well-closed containers. | To protect from moisture and environmental contaminants. |
Experimental Protocols for Stability Testing
The following are generalized experimental protocols based on the forced degradation studies of Dapsone. These can be adapted for initiating stability studies of this compound.
General Stability-Indicating Method Development
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent drug from its degradation products. The method should be validated according to ICH guidelines.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation pathways and demonstrate the specificity of the analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1 M hydrochloric acid. Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 3-12 hours). Neutralize the solution before analysis.[9][10]
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 1 M sodium hydroxide. Heat the solution (e.g., at 60-80°C) for a defined period. Neutralize the solution before analysis.[9][10]
-
Oxidation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Store at room temperature or elevated temperature for a defined period, protected from light.[9][10]
-
Thermal Degradation: Store solid this compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period.[10]
-
Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., UV-C at 254 nm and exposure to a xenon lamp).[10]
Visualizations
Dapsone Photodegradation Pathway
Caption: Proposed photodegradation of Dapsone to Aniline.
General Workflow for Stability Testing
Caption: A typical workflow for pharmaceutical stability testing.
Conclusion and Future Work
While specific stability data for this compound is currently lacking, the information available for Acedapsone and Dapsone provides a solid foundation for initiating stability assessment. The key concerns for the non-deuterated analogues are polymorphic stability and degradation via hydrolysis, oxidation, and particularly photolysis. It is imperative that dedicated stability studies are conducted on this compound to determine its intrinsic stability, establish appropriate storage and handling procedures, and ensure its quality, safety, and efficacy throughout its shelf life. These studies should focus on the impact of deuteration on the known degradation pathways of the parent compound.
References
- 1. Acedapsone - Wikipedia [en.wikipedia.org]
- 2. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 6. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Dapsone in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of Acedapsone-d8
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a certified Safety Data Sheet (SDS). Users should always consult the SDS provided by the manufacturer before handling this compound and adhere to all institutional and regulatory safety protocols. The safety profile of Acedapsone-d8 is not extensively documented; therefore, this guide infers potential hazards from its parent compound, Acedapsone, and its active metabolite, Dapsone. Deuterated compounds are generally assumed to have a similar toxicological profile to their non-deuterated counterparts.
Chemical Identification
This compound is the deuterated form of Acedapsone, a long-acting prodrug of the antimicrobial and antimalarial agent, Dapsone.[1][2]
| Identifier | Value | Source |
| Analyte Name | N-Acetyl Dapsone-d8 | LGC Standards[3] |
| Synonym | Dapsone-d8 | Cayman Chemical[4] |
| IUPAC Name | N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide | LGC Standards[3] |
| CAS Number | 1215635-13-4 | LGC Standards[3] |
| Molecular Formula | C₁₄H₆D₈N₂O₃S | LGC Standards[3] |
| Molecular Weight | 298.39 g/mol | LGC Standards[3] |
Hazard Identification and Classification
While some suppliers may not classify this compound under the Globally Harmonized System (GHS), the toxicological properties of the parent compound, Dapsone, warrant significant caution.[4] The following potential hazards are based on GHS classifications for Dapsone.[5][6]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[5][6] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[5][6] |
| STOT - Single Exposure | Category 2 | H371: May cause damage to organs (specifically Blood).[5][6] |
| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs (Blood, spleen, Liver) through prolonged or repeated exposure.[5] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[5][6] |
Signal Word: Danger[5]
Hazard Pictograms:
Physical and Chemical Properties
The properties listed are for the non-deuterated Acedapsone unless otherwise specified.
| Property | Value | Source |
| Appearance | White or slightly yellow crystalline powder. | [7][8] ChemicalBook |
| Melting Point | 289-292 °C | ChemicalBook |
| Solubility | Almost insoluble in water. S[7][8]oluble in alcohol, methanol, acetone, and dilute hydrochloric acid. | [9] ChemicalBook, [7][8]PubChem |
| Molecular Weight (Acedapsone) | 332.37 g/mol | Wikipedia |
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound. The following workflows and procedures are recommended.
Hierarchy of Controls for Chemical Handling
Engineering controls are the most effective way to minimize exposure. The following diagram illustrates the standard hierarchy of controls that should be applied.
Caption: Hierarchy of controls for managing chemical risk.
Recommended Safe Handling Protocol
This protocol outlines the essential steps for handling this compound in a laboratory setting.
-
Preparation and Precaution:
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including:
-
Nitrile or other chemically resistant gloves.
-
A properly fitted lab coat.
-
ANSI-approved safety goggles or a face shield.
-
-
[5]3. Weighing and Solution Preparation:
- Handle the solid compound carefully to avoid generating dust. [5] * Use anti-static measures where appropriate.
- If preparing solutions, add the solid to the solvent slowly. Dapsone is soluble in methanol, alcohol, and acetone.
[9]4. Storage:
- Store the compound in a tightly closed, properly labeled container. [5] * Keep in a cool, dry, and well-ventilated area away from incompatible materials. [5] * The parent compound, Dapsone, is noted to be light-sensitive. S[5]tore protected from light.
-
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains, as it is toxic to aquatic life.
-
[5][6]#### 4.3 Experimental Workflow: Compound Handling
The following diagram outlines a logical workflow for researchers from receiving the compound to final disposal.
Caption: Standard laboratory workflow for handling chemical compounds.
Emergency Procedures
First-Aid Measures
These measures are based on data for Dapsone and should be administered by trained personnel while seeking immediate medical attention.
[5][6]| Exposure Route | First-Aid Procedure | | --- | --- | | Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth. M[5]ake the victim drink water (two glasses at most). |[5] | Inhalation | Move the person to fresh air. If breathing is difficult, call a physician. |[5] | Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Consult a physician. |[5] | Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist. |[5]
Spill Response Protocol
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
Caption: Decision workflow for responding to a chemical spill.
For a small spill of solid Dapsone, it is recommended to dampen the material with acetone, transfer it to a suitable container, and use absorbent paper with acetone to clean the area. A[9]ll sources of ignition should be removed first.
[9]### 6.0 Toxicological Information
Acedapsone is a prodrug that is slowly metabolized to Dapsone. T[10][11]he primary toxicological concerns are related to Dapsone.
-
Acute Effects: Ingestion can lead to methemoglobinemia, with symptoms including headache, dizziness, nausea, and cyanosis (bluish skin discoloration). *[12][13] Chronic Effects: Prolonged or repeated exposure may cause damage to the blood (hemolytic anemia), spleen, and liver. *[5] Reproductive Toxicity: Dapsone is classified as a substance that may damage fertility or the unborn child.
[5][6]Due to these significant potential health effects, it is critical for all researchers, particularly those of child-bearing potential, to understand the risks and employ stringent safety measures to prevent exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acedapsone - Wikipedia [en.wikipedia.org]
- 3. N-Acetyl Dapsone-d8 (Major) | LGC Standards [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. acedapsone CAS#: 77-46-3 [m.chemicalbook.com]
- 8. acedapsone | 77-46-3 [chemicalbook.com]
- 9. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acedapsone [drugcentral.org]
- 12. Dapsone (PIM 167) [inchem.org]
- 13. A case of acute dapsone poisoning: toxicological data and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Acedapsone in Human Plasma Using Acedapsone-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acedapsone, a long-acting prodrug of dapsone, is a key therapeutic agent in the treatment of leprosy.[1][2] Accurate quantification of Acedapsone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Acedapsone in human plasma. The use of a stable isotope-labeled internal standard, Acedapsone-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[3][4]
This method is intended to be a comprehensive guide for researchers and analysts, providing a detailed protocol from sample preparation to data acquisition and analysis. The validation of this method should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[5][6][7]
Experimental
Materials and Reagents
-
Acedapsone reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Type I, ultrapure)
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions for Acedapsone and this compound are detailed in Table 3.
Table 3: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acedapsone | 333.1 | 156.1 | 25 |
| This compound (IS) | 341.1 | 164.1 | 25 |
Note: Collision energy and other source parameters may require optimization for the specific instrument used.
Protocols
1. Standard and Quality Control (QC) Stock Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Acedapsone and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Acedapsone primary stock solution with 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve construction.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
2. Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Acedapsone working standard solutions to achieve a concentration range of 1 - 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
3. Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank, to which 25 µL of 50:50 methanol:water is added.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Workflow Diagrams
Method Validation Summary
The developed method should be validated according to regulatory guidelines.[5][8] Key validation parameters are summarized in Table 4.
Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | Intra- and inter-day accuracy within 85-115% of the nominal concentration (80-120% for LLOQ). Intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%. |
| Recovery | Extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability in plasma should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. |
Results and Discussion
This LC-MS/MS method provides a robust and reliable approach for the quantification of Acedapsone in human plasma. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative bioanalysis, effectively minimizing the impact of matrix effects and ensuring data integrity. The simple protein precipitation protocol allows for high-throughput sample processing, making it suitable for large-scale clinical and non-clinical studies. The chromatographic conditions are optimized to provide good peak shape and resolution, separating Acedapsone from endogenous plasma components. The mass spectrometric detection using MRM provides excellent selectivity and sensitivity, allowing for the quantification of Acedapsone at low ng/mL levels.
The described LC-MS/MS method, utilizing this compound as an internal standard, is suitable for the quantitative determination of Acedapsone in human plasma. This method is sensitive, selective, and robust, making it a valuable tool for pharmacokinetic and other drug development studies of Acedapsone. Prior to implementation for routine analysis, a full validation of the method should be conducted in accordance with regulatory requirements.
References
- 1. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acedapsone - Wikipedia [en.wikipedia.org]
- 3. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. moh.gov.bw [moh.gov.bw]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols: Acedapsone-d8 for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedapsone, a diacetylated derivative of dapsone, acts as a long-acting prodrug, slowly releasing the parent compound, dapsone, which possesses antimicrobial and anti-inflammatory properties.[1] The use of a deuterated analog, Acedapsone-d8, in pharmacokinetic (PK) studies offers significant advantages in distinguishing the administered drug from its endogenously produced metabolites and in providing a more precise understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Deuterated compounds can sometimes exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts, potentially leading to improved drug characteristics such as a longer half-life.[2][3]
This document provides a detailed protocol for conducting a pharmacokinetic study of this compound, including the bioanalytical method for quantification and expected pharmacokinetic parameters.
Experimental Protocols
Animal Model and Dosing
A suitable animal model for this study would be male Sprague-Dawley rats (250-300g).
-
Formulation: this compound is formulated as a suspension in a vehicle of 0.5% (w/v) carboxymethylcellulose in sterile water for injection.
-
Dose Administration: A single dose of 10 mg/kg of this compound is administered via oral gavage.
Sample Collection
Blood samples (approximately 200 µL) are collected from the tail vein at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours.
Sample Processing
-
Blood samples are collected into tubes containing K2EDTA as an anticoagulant.
-
The samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma is transferred to clean polypropylene tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound and Dapsone-d8
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of this compound and its primary metabolite, dapsone-d8, in plasma samples.[4]
-
Sample Preparation: A solid-phase extraction (SPE) method is utilized for sample cleanup and concentration.[4]
-
To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., Dapsone-d4).
-
Vortex for 30 seconds.
-
Add 200 µL of 5mM Ammonium Acetate and vortex.[4]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of HPLC water, followed by 1 mL of 5% methanol in HPLC water.
-
Elute the analytes with 1 mL of an elution solution (e.g., 70:30 Acetonitrile: 5mM Ammonium Acetate Solution).[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on the exact mass of this compound)
-
Dapsone-d8: Precursor ion > Product ion (to be determined based on the exact mass of Dapsone-d8)
-
Internal Standard (Dapsone-d4): Precursor ion > Product ion
-
-
Data Presentation
The following pharmacokinetic parameters will be calculated for both this compound and its metabolite, dapsone-d8, using non-compartmental analysis.
| Pharmacokinetic Parameter | This compound | Dapsone-d8 | Description |
| Cmax (ng/mL) | Value | Value | Maximum observed plasma concentration. |
| Tmax (h) | Value | Value | Time to reach maximum plasma concentration. |
| AUC(0-t) (ng·h/mL) | Value | Value | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-∞) (ng·h/mL) | Value | Value | Area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 (h) | Value | Value | Elimination half-life. |
| CL/F (L/h/kg) | Value | Value | Apparent total body clearance. |
| Vd/F (L/kg) | Value | Value | Apparent volume of distribution. |
Note: The values in the table are placeholders and will be determined from the experimental data.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Pharmacokinetic study experimental workflow.
References
- 1. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. ijfmr.com [ijfmr.com]
Application Notes and Protocols for Acedapsone Analysis using Acedapsone-d8
These application notes provide detailed protocols for the sample preparation of Acedapsone from biological matrices for quantitative analysis, utilizing Acedapsone-d8 as an internal standard. The methodologies are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies involving Acedapsone.
Introduction
Acedapsone is a long-acting prodrug of the antibacterial and antimalarial agent, Dapsone.[1] Accurate quantification of Acedapsone in biological samples is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for analyte loss during sample preparation and for minimizing variability in instrument response, thereby ensuring the accuracy and precision of the analytical method.
This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the sample matrix, the required limit of quantification, and the available laboratory equipment.
Physicochemical Properties of Acedapsone and Dapsone:
| Property | Acedapsone | Dapsone | Reference |
| Molecular Formula | C16H16N2O4S | C12H12N2O2S | [2][3] |
| Molecular Weight | 332.4 g/mol | 248.3 g/mol | [2][3] |
| logP | 1.1 | 0.97 | [2][3] |
| pKa | Not available | 1.3, 2.55 | [3] |
| Water Solubility | Slightly soluble | Practically insoluble | [1][3] |
Sample Preparation Protocols
Prior to extraction, it is recommended to thaw biological samples (e.g., plasma, serum, whole blood) at room temperature and vortex to ensure homogeneity.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which can interfere with downstream analysis.[4] This technique is suitable for high-throughput screening but may be more susceptible to matrix effects compared to LLE and SPE.
Protocol:
-
Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Workflow for Protein Precipitation:
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. This method generally provides cleaner extracts than PPT, resulting in reduced matrix effects.
Protocol:
-
Aliquot 200 µL of the biological sample into a clean glass tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) to adjust the sample pH.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[7][8]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction:
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts and allows for analyte concentration.[9][10] This method is particularly useful for achieving low limits of quantification.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[11][12]
-
Sample Loading:
-
Aliquot 500 µL of the biological sample into a clean tube.
-
Add 50 µL of this compound internal standard working solution.
-
Add 500 µL of 4% phosphoric acid and vortex.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.[11]
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
Workflow for Solid-Phase Extraction:
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of Dapsone (as a proxy for Acedapsone due to limited available data on Acedapsone itself) using different sample preparation techniques. These values should be considered as a general guide, and method validation should be performed for Acedapsone in the specific biological matrix of interest.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference |
| Recovery (%) | > 85% | 67.5 - 98.5% | 87.6% | [12][13][14] |
| Matrix Effect | Moderate to High | Low to Moderate | Low | [11] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.25 - 2.5 ng/mL | 15 ng/mL | [7][12][14] |
| Precision (%RSD) | < 15% | < 15% | < 15% | [7][12] |
| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% | [7][12] |
Conclusion
The choice of sample preparation technique for Acedapsone analysis is a critical step that impacts the reliability and sensitivity of the overall bioanalytical method.
-
Protein Precipitation offers a rapid and simple approach suitable for high-throughput analysis where high sensitivity is not the primary concern.
-
Liquid-Liquid Extraction provides a good balance between cleanliness, recovery, and ease of use.
-
Solid-Phase Extraction is the most powerful technique for removing interferences and achieving the lowest detection limits, making it ideal for applications requiring high sensitivity.
The use of this compound as an internal standard is strongly recommended for all three methods to ensure the highest quality data. It is imperative to validate the chosen sample preparation method in the target biological matrix to demonstrate its performance in terms of recovery, matrix effects, precision, and accuracy.
References
- 1. Acedapsone - Wikipedia [en.wikipedia.org]
- 2. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of dapsone, monoacetyldapsone and pyrimethamine in whole blood and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. isca.me [isca.me]
- 12. High-performance liquid chromatography determination of pyrimethamine, dapsone, monoacetyldapsone, sulfadoxine, and N-acetyl-sulfadoxine after rapid solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UPLC-MS-MS method for simultaneous determination of caffeine, tolbutamide, metoprolol, and dapsone in rat plasma and its application to cytochrome P450 activity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acedapsone-d8 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedapsone, a long-acting prodrug of the antibacterial and anti-inflammatory agent dapsone, is utilized in the treatment of leprosy and has potential applications in other inflammatory conditions.[1][2] Acedapsone is slowly metabolized to dapsone, which is responsible for its therapeutic effects.[1] The deuterated analog, Acedapsone-d8, serves as a valuable tool in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the parent drug and its metabolites. These application notes provide an overview of the in vitro use of this compound, focusing on relevant concentrations and experimental protocols based on the activity of its active form, dapsone.
Dapsone exerts its effects through multiple mechanisms, including the inhibition of folic acid synthesis in microorganisms and anti-inflammatory actions in neutrophilic dermatoses.[3][4] In vitro studies with dapsone have demonstrated its ability to modulate neutrophil functions such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3]
Data Presentation: Quantitative Data for In Vitro Assays
The following table summarizes key quantitative data from in vitro studies using dapsone, the active metabolite of acedapsone. These concentrations can serve as a starting point for designing experiments with this compound, keeping in mind that acedapsone acts as a slow-release formulation.
| Cell Type/Assay | Test Substance | Concentration Range | Key Findings | Reference |
| Human Neutrophils | Dapsone | 10 - 50 µg/mL | Dose-dependent reduction of ROS production and suppression of NETosis. | [3] |
| Human Neutrophils | Dapsone | 50 µg/mL | Induction of neutrophil apoptosis after 6 and 18 hours of incubation. | [3] |
| DU145 (Prostate Cancer) | Dapsone | 0.01 - 100 µM | Cytotoxic effect with an IC50 of 11.11 µM. | [4][5] |
| HeLa (Cervical Cancer) | Dapsone | 0.01 - 100 µM | Cytotoxic effect with an IC50 of 13.07 µM. | [4][5] |
| Human Mononuclear Leucocytes | Dapsone | 100 µM | Induced cytotoxicity when bioactivated by human liver microsomes. | [6] |
Experimental Protocols
Neutrophil Function Assays
Objective: To evaluate the effect of this compound on neutrophil functions such as reactive oxygen species (ROS) production.
Materials:
-
This compound
-
Human neutrophils isolated from healthy donors
-
Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP) as stimulants
-
Luminol or other suitable chemiluminescence probe for ROS detection
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI 1640)
Protocol for ROS Production Assay:
-
Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in a suitable buffer or cell culture medium.
-
Pre-incubate the neutrophils with varying concentrations of this compound (e.g., 10, 20, 40 µg/mL, based on dapsone data) for a specified period (e.g., 30 minutes).[3]
-
Add a chemiluminescence probe (e.g., luminol) to the cell suspension.
-
Stimulate the neutrophils with a potent activator such as PMA or fMLP to induce a respiratory burst.[3]
-
Immediately measure the chemiluminescence in a luminometer over time.
-
Compare the ROS production in this compound-treated cells to untreated controls.
Cytotoxicity Assay in Cancer Cell Lines
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Non-cancerous cell line for control (e.g., HDFa)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol for MTT Assay:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 20,000 cells/well) and allow them to adhere overnight.[4]
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0.01 - 100 µM).[4] Include untreated cells as a negative control.
-
Incubate the plates for 24 and 48 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
After the incubation period, add MTT solution to each well and incubate for an additional 2.5 hours.[4]
-
Solubilize the formazan crystals by adding DMSO to each well.[4]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effect of dapsone, the active metabolite of acedapsone, is partly attributed to its interference with neutrophil signaling pathways, particularly those involved in inflammation and oxidative stress.
Caption: Dapsone's inhibitory action on neutrophil inflammatory pathways.
The following diagram outlines a general workflow for assessing the in vitro effects of this compound.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acedapsone - Wikipedia [en.wikipedia.org]
- 3. Dapsone Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of dapsone and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of dapsone and its synthetic derivative DDS‑13 in cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivation of dapsone to a cytotoxic metabolite: in vitro use of a novel two compartment system which contains human tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of Acedapsone-d8 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedapsone is a long-acting prodrug of the anti-leprosy agent Dapsone.[1][2] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and assessing potential drug-drug interactions. Acedapsone is slowly metabolized in the body to Dapsone, which is the active therapeutic agent.[3][4] Stable isotope-labeled internal standards are essential tools in quantitative bioanalysis, offering a way to correct for variability during sample preparation and analysis.[3] Acedapsone-d8, a deuterated analog of Acedapsone, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based drug metabolism studies due to its chemical and physical similarity to the parent drug. This application note provides detailed protocols for the use of this compound in in vitro and in vivo drug metabolism studies.
Key Applications
-
Internal Standard for Bioanalytical Methods: this compound is an effective internal standard for the accurate quantification of Acedapsone and its metabolites in biological matrices.
-
In Vitro Metabolism Studies: Elucidating the metabolic pathways of Acedapsone using liver microsomes.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Acedapsone.
Metabolic Pathway of Acedapsone
Acedapsone undergoes deacetylation to form Monoacetyl Dapsone (MADDS) and subsequently Dapsone. Dapsone is then further metabolized primarily through two pathways: N-acetylation to MADDS and N-hydroxylation to Dapsone hydroxylamine, a metabolite associated with hematological side effects.[5][6] The cytochrome P450 (CYP) enzymes, particularly CYP2E1, CYP2C9, and CYP3A4, are involved in the hydroxylation of Dapsone.[6][7]
Metabolic pathway of Acedapsone.
Experimental Protocols
In Vitro Metabolism of Acedapsone in Human Liver Microsomes
This protocol is designed to determine the metabolic stability of Acedapsone.
Materials:
-
Acedapsone
-
This compound (for internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of Acedapsone in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare working solutions of Acedapsone by diluting the stock solution with phosphate buffer.
-
Prepare the internal standard working solution by diluting the this compound stock solution with 50:50 ACN:MeOH.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (to make up the final volume to 200 µL)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Acedapsone working solution (final concentration 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the this compound internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient: A suitable gradient to separate Acedapsone, Dapsone, and Monoacetyl Dapsone.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
Data Analysis:
Calculate the percentage of Acedapsone remaining at each time point relative to the 0-minute time point. The half-life (t½) can be determined from the slope of the natural log of the percent remaining versus time plot.
Workflow for in vitro metabolism study.
Pharmacokinetic Study of Acedapsone in Rodents
This protocol outlines a typical pharmacokinetic study in rats.
Materials:
-
Acedapsone
-
This compound
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Rodents (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., EDTA tubes)
-
Acetonitrile
-
Methanol
Procedure:
-
Dosing:
-
Administer a single oral or intravenous dose of Acedapsone to a group of rats.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing EDTA as an anticoagulant.
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing this compound as the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Use the same LC-MS/MS conditions as described for the in vitro study.
Data Analysis:
-
Construct a calibration curve using standards of Acedapsone in blank plasma.
-
Determine the concentration of Acedapsone in each sample.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) using appropriate software.
Quantitative Data
The following tables summarize pharmacokinetic parameters for Dapsone, the active metabolite of Acedapsone. This data is provided as a reference for expected values in human studies.
Table 1: Pharmacokinetic Parameters of Dapsone in Healthy Volunteers after a Single Oral Dose
| Parameter | Value | Reference |
| Cmax (mg/L) | 1.10 - 2.33 | [10] |
| Tmax (hours) | 0.5 - 4 | [10] |
| Elimination Half-life (hours) | 10 - 50 (average 28) | [7] |
| Volume of Distribution (L/kg) | 1.5 | [7] |
Table 2: Plasma Concentrations after a Single Intramuscular Injection of 225 mg Acedapsone in Leprosy Patients
| Analyte | Peak Level (ng/mL) | Time to Peak (days) | Half-life (days) | Reference |
| Acedapsone | ~150 | 22 - 35 | 46 | [11] |
| Dapsone | ~150 | 22 - 35 | 43 | [11] |
| Monoacetyl Dapsone | ~150 | 22 - 35 | 43 | [11] |
Logical Relationship of Using a Labeled Internal Standard
The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in complex biological matrices.
Use of a labeled internal standard.
The deuterated internal standard is added at a known concentration to both the calibration standards and the unknown samples at the beginning of the sample preparation process. Because this compound has nearly identical physicochemical properties to Acedapsone, it experiences similar losses during extraction and similar ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.
Conclusion
This compound is an invaluable tool for the study of Acedapsone metabolism. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality data for both in vitro and in vivo studies. The protocols and data presented in this application note provide a solid foundation for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. agilent.com [agilent.com]
- 3. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acedapsone [drugcentral.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE N-ACETYL DAPSONE BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]
- 10. The pharmacokinetics of dapsone after oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Acedapsone Metabolites in Human Plasma using LC-MS/MS with Acedapsone-d8 as an Internal Standard
An application note on the quantitation of Acedapsone metabolites using Acedapsone-d8 is presented below.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acedapsone (diacetyldapsone) is a long-acting prodrug of the antibacterial and anti-inflammatory agent, dapsone.[1] Following administration, acedapsone is metabolized to dapsone, which is then further metabolized to active and inactive compounds, primarily monoacetyldapsone (MADDS) and dapsone hydroxylamine (DHA).[2][3] Monitoring the levels of these metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient acetylator status.[4][5][6] This application note provides a detailed protocol for the simultaneous quantitation of acedapsone, dapsone, and monoacetyldapsone in human plasma using a robust and sensitive LC-MS/MS method with this compound as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Metabolic Pathway of Acedapsone
Acedapsone undergoes in-vivo hydrolysis to form dapsone, which is then subject to acetylation to form monoacetyldapsone or hydroxylation. The acetylation pathway is influenced by the patient's N-acetyltransferase (NAT) phenotype.
Caption: Metabolic pathway of Acedapsone to Dapsone and its major metabolites.
Experimental Protocol
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantitation of acedapsone and its key metabolites.
1. Materials and Reagents
-
Acedapsone, Dapsone, and Monoacetyldapsone analytical standards
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of acedapsone, dapsone, MADDS, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples and standards to room temperature.
-
To 200 µL of plasma, add 50 µL of the internal standard working solution (100 ng/mL this compound) and vortex for 10 seconds. For blank samples, add 50 µL of 50:50 acetonitrile:water.
-
Add 200 µL of 5 mM ammonium acetate and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire sample mixture onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile:5mM ammonium acetate (70:30, v/v).
-
Transfer the eluate to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1.0 min: 15% B
-
1.0-3.0 min: 15-85% B
-
3.0-4.0 min: 85% B
-
4.1-5.0 min: 15% B (re-equilibration)
-
-
-
Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
5. Data Analysis
-
Quantitation is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards using a weighted (1/x²) linear regression.
Quantitative Data Summary
The following table summarizes the optimized MRM transitions and expected retention times for the analytes and the internal standard.
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Acedapsone | 333.1 | 108.1 | ~ 3.2 | 0.5 - 500 | 0.5 |
| Dapsone | 249.3 | 156.1 | ~ 2.5 | 0.5 - 2500 | 0.5 |
| Monoacetyldapsone | 291.1 | 156.0 | ~ 2.8 | 0.25 - 20 | 0.25 |
| This compound | 341.2 | 116.1 | ~ 3.2 | N/A | N/A |
Note: The linearity range for Monoacetyldapsone is often lower due to its typical concentration range in plasma.[7] The MRM transitions for Acedapsone and this compound are predicted based on their chemical structures and common fragmentation patterns.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for the quantitation of Acedapsone metabolites in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantitation of acedapsone, dapsone, and monoacetyldapsone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for pharmacokinetic and clinical research studies. The detailed protocol and workflow can be readily implemented in a bioanalytical laboratory setting.
References
- 1. Acedapsone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of dapsone and acetylated dapsone in serum and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma dapsone and its metabolite monoacetyldapsone levels in leprotic patients [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Studies of Acedapsone Using Acedapsone-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedapsone is a long-acting prodrug of the anti-infective and anti-inflammatory agent, dapsone. Its extended duration of action makes it a valuable therapeutic option for chronic conditions such as leprosy. To ensure the therapeutic equivalence of generic formulations of Acedapsone, rigorous bioequivalence (BE) studies are required. These studies are essential to demonstrate that the generic product performs in the same manner as the reference product.
This document provides detailed application notes and protocols for conducting bioequivalence studies of Acedapsone, with a specific focus on the use of its deuterated analog, Acedapsone-d8, as an internal standard in bioanalytical methods. The use of stable isotope-labeled internal standards like this compound is critical for accurate and precise quantification of the analyte in biological matrices, thereby reducing analytical variability and strengthening the reliability of pharmacokinetic data.
Bioequivalence Study Protocol: Acedapsone Long-Acting Injectable
Acedapsone is typically administered as a long-acting intramuscular injection. Therefore, the bioequivalence study design must be appropriate for a long-acting injectable (LAI) formulation.
Study Design
A single-dose, randomized, two-period, two-sequence, crossover study is recommended for assessing the bioequivalence of a test Acedapsone LAI formulation against a reference formulation. However, due to the long half-life of Acedapsone and its metabolites, a parallel study design may also be considered to avoid excessively long washout periods.[1]
Key Study Parameters:
-
Study Population: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers, aged 18-55 years.
-
Sample Size: Determined by power calculations based on the known variability of Acedapsone's pharmacokinetic parameters.
-
Dose: A single intramuscular injection of a clinically relevant dose of the test and reference Acedapsone formulations.
-
Washout Period (for crossover design): A sufficiently long period to ensure that plasma concentrations of Acedapsone and its metabolites are below the lower limit of quantification (LLOQ) before the administration of the second treatment. This period can be extensive for long-acting formulations.
-
Blood Sampling: Serial blood samples should be collected at predefined time points before and after drug administration to adequately characterize the plasma concentration-time profile of Acedapsone, dapsone, and monoacetyldapsone. Given the long-acting nature, sampling should extend for a significant duration (e.g., up to 77 days or longer).[2]
Pharmacokinetic Parameters
The following pharmacokinetic parameters should be determined for Acedapsone, dapsone, and monoacetyldapsone from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
t1/2: Elimination half-life.
Statistical Analysis
The primary pharmacokinetic parameters for bioequivalence assessment are typically Cmax and AUC. The 90% confidence intervals for the geometric mean ratio (Test/Reference) of these parameters for Acedapsone, dapsone, and monoacetyldapsone should fall within the acceptance range of 80.00% to 125.00%.
Bioanalytical Method: Quantification of Acedapsone, Dapsone, and Monoacetyldapsone in Human Plasma using LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of Acedapsone, dapsone, and monoacetyldapsone in human plasma. The use of a stable isotope-labeled internal standard, this compound, is crucial for achieving high accuracy and precision.
Sample Preparation: Solid Phase Extraction (SPE)
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Acedapsone, Dapsone, and Monoacetyldapsone reference standards
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
Protocol:
-
Spiking: To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (this compound). For calibration standards and quality control samples, add the appropriate concentration of Acedapsone, dapsone, and monoacetyldapsone working solutions.
-
Precipitation: Add 600 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the tubes for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, linearly decrease to 5% A over 3 min, hold for 1 min, then return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Acedapsone | To be determined experimentally |
| Dapsone | m/z 249.1 → 156.1 |
| Monoacetyldapsone | m/z 291.1 → 156.1 |
| This compound | To be determined experimentally |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Pharmacokinetic Parameters of Acedapsone and its Metabolites
The following table presents pharmacokinetic data for Acedapsone, Dapsone, and Monoacetyldapsone following a single intramuscular injection of a reference Acedapsone formulation. This data is based on a study in leprosy patients.[2] For the purpose of illustrating a bioequivalence study, hypothetical data for a "Test Formulation" is also included.
| Analyte | Formulation | Cmax (ng/mL) | Tmax (days) | AUC(0-t) (ng*h/mL) | t1/2 (days) |
| Acedapsone | Reference | 1500 | 28 | Data not available | 46 |
| Test (Hypothetical) | 1450 | 29 | Data not available | 45 | |
| Dapsone | Reference | 500 | 30 | Data not available | 43 |
| Test (Hypothetical) | 480 | 31 | Data not available | 44 | |
| Monoacetyldapsone | Reference | 550 | 30 | Data not available | 43 |
| Test (Hypothetical) | 530 | 31 | Data not available | 42 |
Bioequivalence Assessment Summary (Hypothetical Data)
| Analyte | Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Acedapsone | Cmax | 96.7% | 90.1% - 103.8% |
| AUC(0-t) | 98.2% | 92.5% - 104.3% | |
| Dapsone | Cmax | 96.0% | 89.2% - 103.3% |
| AUC(0-t) | 97.5% | 91.8% - 103.6% | |
| Monoacetyldapsone | Cmax | 96.4% | 89.9% - 103.4% |
| AUC(0-t) | 98.0% | 92.1% - 104.2% |
Visualizations
Acedapsone Metabolism
Acedapsone is a prodrug that is metabolized in the body to its active form, dapsone, and subsequently to monoacetyldapsone.
Caption: Metabolic pathway of Acedapsone.
Bioequivalence Study Workflow
The following diagram illustrates the key stages of a bioequivalence study for Acedapsone.
Caption: Workflow of a crossover bioequivalence study.
Dapsone's Anti-inflammatory Signaling Pathway
Dapsone exerts its anti-inflammatory effects primarily through the inhibition of myeloperoxidase (MPO) in neutrophils, which reduces the production of cytotoxic reactive oxygen species.
Caption: Dapsone's inhibition of the myeloperoxidase pathway.
References
Troubleshooting & Optimization
Optimizing mass spectrometer parameters for Acedapsone-d8
Welcome to the technical support center for the analysis of Acedapsone-d8 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Acedapsone, where eight hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative LC-MS/MS analysis. Because it is chemically almost identical to the non-labeled analyte (Acedapsone), it co-elutes and experiences similar effects during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1]
Q2: What are the ideal purity requirements for this compound?
For reliable and accurate results, this compound should have high chemical and isotopic purity. The general recommendations are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%[2]
High purity is crucial because the presence of unlabeled Acedapsone as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[3]
Q3: How many deuterium atoms are optimal for an internal standard like this compound?
Typically, a deuterated internal standard should contain enough deuterium atoms to shift its mass-to-charge ratio (m/z) sufficiently outside the natural isotopic distribution of the analyte to prevent "cross-talk" or signal overlap. A label of eight deuterium atoms, as in this compound, provides a significant mass shift (8 Da), which is generally excellent for avoiding this issue.[4]
Optimizing Mass Spectrometer Parameters for this compound
The following parameters are predicted based on the chemical structure of Acedapsone (diacetyl-dapsone) and common fragmentation patterns. These should be used as a starting point for empirical optimization on your specific instrument.
| Parameter | Recommended Setting | Description |
| Precursor Ion (Q1) | m/z 341.1 | The protonated molecule of this compound, [M+H]⁺. |
| Product Ion (Q3) - Quantifier | m/z 299.1 | Proposed primary transition for quantification, corresponding to the loss of a ketene group (CH₂CO). |
| Product Ion (Q3) - Qualifier | m/z 202.1 | Proposed secondary transition for confirmation, corresponding to a cleavage of the sulfone bond. |
| Ionization Mode | ESI Positive | Electrospray ionization in positive mode is recommended to generate the [M+H]⁺ precursor ion. |
| Collision Energy (CE) | Optimize (15-35 eV) | This is a critical parameter that must be optimized for each transition to maximize fragment ion intensity.[5] |
| Declustering Potential (DP) | Optimize (40-80 V) | Helps to minimize solvent clusters and prevent in-source fragmentation. Unnecessarily high voltage can cause unwanted fragmentation. |
| Dwell Time | 20-50 ms | The time spent acquiring data for a specific MRM transition. Longer times can improve signal-to-noise but may reduce the number of data points across a chromatographic peak. |
Experimental Protocol: Optimizing MRM Transitions
This protocol describes how to determine the optimal collision energy (CE) and declustering potential (DP) for this compound using direct infusion or flow injection analysis (FIA).
Objective: To identify the most abundant and stable product ions from the this compound precursor ion and to determine the optimal CE and DP values that maximize their signal intensity.
Materials:
-
This compound standard solution (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Syringe pump for direct infusion.
-
LC system for flow injection analysis.
-
Tandem mass spectrometer.
Methodology:
-
Standard Preparation: Prepare a working solution of this compound. The concentration should be sufficient to produce a stable and robust signal.
-
Infusion/Injection:
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min).
-
Flow Injection Analysis (FIA): Repeatedly inject a small volume (e.g., 5-10 µL) of the standard solution into a mobile phase stream flowing directly to the mass spectrometer (column is bypassed).
-
-
Precursor Ion Scan (Q1 Scan): Set the mass spectrometer to scan Q1 to confirm the presence and stability of the precursor ion at m/z 341.1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the precursor ion signal.
-
Product Ion Scan (PIS): Set Q1 to select the precursor ion (m/z 341.1) and scan Q3 to identify all resulting fragment ions. Apply a moderate collision energy (e.g., 25 eV) to induce fragmentation. Identify the most abundant and stable product ions. The predicted ions are m/z 299.1 and m/z 202.1.
-
Collision Energy (CE) Optimization:
-
For each selected MRM transition (e.g., 341.1 → 299.1 and 341.1 → 202.1), create a method that ramps the collision energy across a range of values (e.g., 5 to 50 eV in 2 eV increments).
-
Infuse or inject the standard and monitor the intensity of the product ion at each CE value.
-
Plot the product ion intensity against the collision energy to generate a CE profile. Select the CE value that produces the maximum signal for each transition.[5]
-
-
Declustering Potential (DP) Optimization:
-
Using the optimal CE for a given transition, create a similar experiment that ramps the declustering potential over a relevant range (e.g., 20 to 120 V in 5 V increments).
-
Plot the product ion intensity against the DP and select the value that provides the best signal without evidence of in-source fragmentation.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Drifting Internal Standard Signal
-
Q: The peak area of this compound is decreasing over the course of an analytical run. What could be the cause?
-
A: This could be due to isotopic back-exchange , where deuterium atoms are replaced by protons from the solvent or sample matrix. This is more likely if the deuterium labels are on heteroatoms (like -OH or -NH) or if the samples are stored in acidic or basic solutions at elevated temperatures.[3] While the d8 label on Acedapsone is expected to be on the stable phenyl rings, this should still be investigated.
-
Troubleshooting Steps:
-
Stability Check: Prepare two sets of samples. In Set A, spike this compound into a clean solvent. In Set B, spike it into a pooled matrix sample.
-
Time-Point Analysis: Inject aliquots from both sets at various time points (e.g., 0, 4, 8, 24 hours) while they are stored in the autosampler.
-
Data Analysis: A significant decrease in the this compound signal over time in the matrix solution (Set B) compared to the clean solvent (Set A) suggests instability or exchange.[4] Consider preparing samples fresh and minimizing time in the autosampler.
-
-
Issue 2: Analyte and Internal Standard Have Different Retention Times
-
Q: My this compound peak elutes slightly earlier than the unlabeled Acedapsone. Is this normal and how do I fix it?
-
A: Yes, this is a common phenomenon known as the chromatographic isotope effect . In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because the carbon-deuterium (C-D) bond is slightly less polar than the carbon-hydrogen (C-H) bond.[3]
-
Impact: If the separation is significant, the analyte and the internal standard may elute into regions with different levels of matrix-induced ion suppression or enhancement. This differential matrix effect can compromise quantification, leading to poor accuracy and precision.[3]
-
Troubleshooting Steps:
-
Modify Chromatography: Adjust the mobile phase composition or gradient to promote better co-elution. A shallower gradient can broaden peaks, increasing their overlap.
-
Evaluate Matrix Effects: Infuse a solution of the analyte and IS post-column while injecting a matrix blank. A dip or rise in the baseline signal at the retention times of your compounds indicates ion suppression or enhancement. If the effect is different at the two different retention times, your results will be biased.
-
-
Issue 3: Poor Accuracy at Low Concentrations
-
Q: My assay is showing a positive bias, especially for low-concentration samples and blanks. What is the problem?
-
A: This is often caused by the presence of unlabeled analyte (Acedapsone) as an impurity in your this compound internal standard. This unlabeled impurity will contribute to the analyte signal, causing an overestimation of the analyte's true concentration.[3]
-
Troubleshooting Steps:
-
Check Purity: Analyze a high-concentration solution of the this compound standard alone. Monitor both the MRM transition for this compound and the transition for unlabeled Acedapsone.
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data or determine if a new, purer batch of the internal standard is needed.
-
-
References
Troubleshooting poor peak shape with Acedapsone-d8
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Acedapsone-d8.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting poor shape. Where should I start troubleshooting?
The first step is to determine if the issue affects only the this compound peak or all peaks in the chromatogram.
-
All peaks distorted: This suggests a systemic problem with the HPLC hardware or the column itself. Common causes include a partially blocked column inlet frit, a void in the column packing material, or excessive extra-column volume from improperly fitted connections.
-
Only this compound peak affected: This points to a chemical interaction specific to the analyte, the mobile phase, and the stationary phase.
Q2: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. For a weakly basic or neutral compound like Acedapsone (a di-acetylated derivative of dapsone), tailing can be caused by several factors:
-
Secondary Silanol Interactions: The most frequent cause is the interaction between the analyte and acidic residual silanol groups on the silica-based column packing.[1][2] Even with modern, end-capped columns, some active sites may remain.
-
Column Contamination: Accumulation of strongly retained sample matrix components at the column inlet can create active sites that cause tailing.
-
Mobile Phase pH: While Acedapsone is not strongly basic, the mobile phase pH can influence the ionization state of residual silanols on the column. At a mid-range pH, these silanols are deprotonated and more likely to interact with analytes.[2]
-
Metal Contamination: Trace metal contamination in the sample, mobile phase, or from stainless-steel components (like tubing and frits) can lead to chelation with the analyte, causing tailing.[3]
Q3: What causes my this compound peak to show fronting?
Peak fronting, where the first half of the peak is broader than the latter half, often resembles a shark fin. The most common causes are:
-
Sample Overload: Injecting too high a concentration (mass overload) or too large a volume of your sample can saturate the stationary phase at the column inlet, leading to distorted, fronting peaks.[4][5][6]
-
Sample Solvent Incompatibility: If your this compound is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, the analyte band will not focus properly at the head of the column, causing fronting.[3][4]
Q4: My this compound peak is split or has a shoulder. What's wrong?
Split peaks suggest that the analyte band is being disrupted as it travels through the system. Potential causes include:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, creating uneven flow paths.
-
Column Void or Channel: A void or channel in the column's packed bed can cause the sample to travel through at different rates, resulting in a split or misshapen peak.
-
Sample Solvent/Mobile Phase Incompatibility: Injecting a sample dissolved in a solvent in which it is not fully soluble with the initial mobile phase can cause it to precipitate at the column inlet, leading to a distorted peak.
Q5: Why does my this compound peak have a different retention time than the non-deuterated Acedapsone standard?
This is a known phenomenon called the "chromatographic isotope effect".[2][7] In reversed-phase HPLC, deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts.[8][9] This can lead to weaker interactions with the stationary phase and a slightly earlier elution time for this compound compared to Acedapsone.[9][10] While often minor, this separation can impact quantification if not handled correctly, especially in the presence of matrix effects where the two compounds might experience different levels of ion suppression or enhancement in a mass spectrometer.[8][11]
Troubleshooting Summary
The table below provides a quick reference for diagnosing and addressing poor peak shape for this compound.
| Symptom | Probable Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with column silanols. | Add an acidic modifier to the mobile phase (e.g., 0.1% formic acid). Use a highly deactivated, end-capped column. Operate at a lower pH (e.g., pH 2.5-3.5). |
| Column contamination. | Implement a sample clean-up procedure (e.g., SPE). Use a guard column. Flush the column with a strong solvent. | |
| Peak Fronting | Mass overload. | Reduce the concentration of the sample being injected. |
| Volume overload / Solvent mismatch. | Reduce the injection volume. Dissolve the sample in the initial mobile phase whenever possible. | |
| Split Peak | Partially blocked column inlet frit. | Reverse flush the column (disconnect from the detector first). If unresolved, replace the frit or the column. |
| Void or channel in the column bed. | Replace the column. | |
| Analyte/IS Separation | Chromatographic isotope effect. | Modify mobile phase or gradient to promote co-elution. If co-elution is not possible, ensure the integration method correctly sums both peaks or that the calibration curve is prepared in the same manner. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting for Poor Peak Shape
-
Initial Assessment:
-
Inject a well-characterized standard to confirm system performance.
-
Observe if the poor peak shape is present for all analytes or specific to this compound. If all peaks are affected, investigate system-level issues (leaks, blockages, detector settings).
-
-
Investigate Peak Tailing:
-
Mobile Phase Modification: Add 0.1% formic acid to the mobile phase to suppress silanol activity. If tailing improves, this was a likely contributor.
-
Column Check: Replace the analytical column with a new, proven column of the same type. If the peak shape improves, the original column was contaminated or degraded.
-
Sample Clean-up: If working with complex matrices (e.g., plasma), incorporate a solid-phase extraction (SPE) step to remove interfering components.
-
-
Investigate Peak Fronting:
-
Dilution Series: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves and becomes more symmetrical at lower concentrations, the issue is mass overload.
-
Solvent Check: Reconstitute your sample in the initial mobile phase composition. If fronting is resolved, the original sample solvent was too strong.
-
-
Investigate Split Peaks:
-
System Pressure Check: Note the system backpressure. A sudden increase may indicate a blockage.
-
Column Reversal: Disconnect the column from the detector and reverse its direction. Flush to waste with mobile phase at a low flow rate. This can sometimes dislodge particulates from the inlet frit. Re-install correctly and test.
-
Guard Column: If using a guard column, remove it and re-test. If the peak shape improves, the guard column is the source of the problem and should be replaced.
-
Protocol 2: Representative HPLC Method for this compound Analysis
This is a representative method based on published analyses of the parent compound, dapsone.[12][13] Optimization will be required for your specific instrument and application.
-
HPLC System: Standard HPLC or UHPLC system with UV or Mass Spectrometric detection.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
Detection: UV at 284 nm or via mass spectrometry.[14]
Visual Troubleshooting Guides
References
- 1. acedapsone CAS#: 77-46-3 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acedapsone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Impurity profiling of dapsone using gradient HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijfmr.com [ijfmr.com]
- 14. Acedapsone [drugfuture.com]
Addressing ion suppression in Acedapsone analysis with Acedapsone-d8
Welcome to the technical support center for the analysis of Acedapsone using Acedapsone-d8 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the bioanalysis of Acedapsone?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis. It is a reduction in the ionization efficiency of a target analyte, such as Acedapsone, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This suppression leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantification.[1][4] In bioanalysis, where samples are complex, ion suppression is a significant challenge that must be addressed to ensure reliable results.[5][6]
Q2: How does using this compound as an internal standard help address ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Acedapsone. An ideal SIL-IS is chemically identical to the analyte and differs only in isotopic composition. Consequently, it has nearly identical physicochemical properties, including chromatographic retention time and ionization efficiency.[7] The assumption is that both the analyte (Acedapsone) and the SIL-IS (this compound) will be affected by ion suppression to the same extent.[4] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by suppression can be normalized, leading to more accurate and precise quantification.
Q3: I am using this compound, but my results are still inconsistent. Shouldn't the internal standard automatically correct for all issues?
A3: While this compound is the gold standard for correcting ion suppression, it may not be a perfect solution in all scenarios. Discrepancies can arise if the analyte and internal standard do not co-elute perfectly, causing them to be affected differently by highly variable matrix components.[4] Severe ion suppression can also reduce the signal of both the analyte and the internal standard to a level where sensitivity and reproducibility are compromised.[6] Therefore, even when using a SIL-IS, it is crucial to optimize sample preparation and chromatographic conditions to minimize matrix effects.[1][8]
Q4: What are the most common sources of ion suppression in a typical Acedapsone bioanalytical assay?
A4: Common sources of ion suppression originate from the biological matrix and the experimental conditions. These can include:
-
Endogenous Matrix Components: Phospholipids, salts, and proteins from plasma or tissue samples are major contributors.[1]
-
Exogenous Substances: Contaminants from sample collection tubes (e.g., plasticizers) or dosing vehicles can interfere with ionization.[2]
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression, whereas formic acid is often a better choice for ESI.[5] High concentrations of non-volatile buffers can also be problematic.[1][9]
-
Poor Chromatographic Separation: If Acedapsone co-elutes with a high concentration of interfering compounds, the competition for ionization in the MS source will be intense.[7][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Acedapsone analysis.
Problem 1: Low signal intensity for both Acedapsone and this compound.
This issue suggests significant ion suppression is affecting both compounds.
| Possible Cause | Recommended Solution |
| Inadequate Sample Cleanup | The sample preparation method (e.g., protein precipitation) may not be effectively removing interfering matrix components like phospholipids. |
| Action: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is often more effective at removing interferences than protein precipitation or liquid-liquid extraction.[1] | |
| Suboptimal Chromatography | The analyte and internal standard are co-eluting within a region of severe ion suppression. |
| Action 1: Modify the LC gradient to shift the retention time of Acedapsone and this compound away from the suppression zone.[10] | |
| Action 2: Evaluate a different chromatographic column (e.g., with a different stationary phase) to improve separation from matrix components.[8] | |
| Ion Source Contamination | Buildup of non-volatile matrix components in the mass spectrometer's ion source can reduce overall sensitivity. |
| Action: Clean the ion source according to the manufacturer's protocol. Regular cleaning is essential for maintaining instrument performance.[1] |
Problem 2: High variability in the Acedapsone / this compound peak area ratio across a batch.
This indicates that the analyte and internal standard are not being affected by the matrix in a consistent manner.
| Possible Cause | Recommended Solution |
| Chromatographic Separation of Analyte and IS | Even minor differences in retention time can cause the analyte and internal standard to experience different degrees of ion suppression if they fall on the leading or trailing edge of an interfering peak. |
| Action: Adjust the chromatography to ensure perfect co-elution. Ensure the mobile phase composition and gradient are highly reproducible. | |
| Sample-to-Sample Matrix Variation | The composition of the biological matrix can vary significantly between different subjects or samples, leading to inconsistent suppression effects.[6] |
| Action: Improve the sample cleanup procedure to remove as much of the variable matrix as possible. Diluting the sample extract can also reduce the concentration of interfering compounds, though this may impact sensitivity.[5] | |
| Carryover | Residual analyte or internal standard from a previous high-concentration sample injection can affect the subsequent analysis. |
| Action: Optimize the autosampler wash procedure. Inject blank samples after high-concentration standards or samples to check for carryover.[9] |
Experimental Protocols & Data
Example LC-MS/MS Method for Acedapsone Analysis
This section provides a typical starting point for method development. Optimization is required for specific instrumentation and matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A well-designed SPE protocol can significantly reduce matrix effects.
Caption: General workflow for sample preparation using SPE.
2. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3. Mass Spectrometry Parameters
Acedapsone is the di-acetylated form of Dapsone.[11] Mass transitions can be determined based on their chemical structures.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Acedapsone | 333.1 | 156.1 | ESI+ |
| This compound | 341.1 | 164.1 | ESI+ |
Note: These are predicted transitions. Actual values must be optimized by infusing the analytical standards into the mass spectrometer.
Visualizing and Diagnosing Ion Suppression
Post-Column Infusion Technique
To identify regions of ion suppression in your chromatogram, the post-column infusion experiment is the standard method.[10]
Caption: Post-column infusion experimental setup.
In this experiment, a constant signal for Acedapsone is established. A blank, extracted matrix sample is then injected onto the LC column. Any dip in the constant baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[10] Your goal is to adjust chromatography so that your Acedapsone peak elutes outside of these suppression zones.
Troubleshooting Logic Tree
If you are experiencing issues, use this decision tree to help diagnose the problem.
Caption: Troubleshooting decision tree for ion suppression issues.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. providiongroup.com [providiongroup.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 9. zefsci.com [zefsci.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Acedapsone - Wikipedia [en.wikipedia.org]
Technical Support Center: Acedapsone-d8 Stability in Biological Matrices
This technical support center provides guidance and answers frequently asked questions regarding the stability of Acedapsone-d8 in biological matrices. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for the deuterated internal standard this compound is not extensively available in public literature, the following guidance is based on the known behavior of its non-deuterated parent drug, Acedapsone, and general principles of drug stability in biological matrices.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of Acedapsone, often used as an internal standard in bioanalytical methods. Acedapsone itself is a long-acting prodrug of dapsone, an antimicrobial and antimalarial agent.[3][4] The stability of this compound in biological samples (e.g., plasma, blood, tissue homogenates) is critical for accurate and reliable quantification of the target analyte in pharmacokinetic and toxicokinetic studies.[5] Degradation of the internal standard can lead to inaccurate measurements of the drug's concentration.
Q2: What are the primary factors that can affect the stability of this compound in biological matrices?
Several factors can influence the stability of this compound in biological samples. These include:
-
Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) are recommended for long-term storage to minimize degradation.[6][7]
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize this compound. Acedapsone is known to be metabolized to dapsone (DDS) and monoacetyldapsone (MADDS).[8]
-
pH: The pH of the biological matrix can affect the rate of chemical hydrolysis.[1]
-
Light Exposure: Some compounds are light-sensitive. It is good practice to protect samples from light, although specific data on the photosensitivity of Acedapsone is limited.[9]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.[6]
Q3: What are the potential degradation pathways for this compound?
The primary degradation pathway for Acedapsone is its conversion to dapsone through deacetylation.[3] It is expected that this compound would follow a similar metabolic pathway. The stability of the deuterated form is generally expected to be comparable to the non-deuterated form, but this should be experimentally verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent internal standard (this compound) peak areas across a batch. | - Inconsistent sample handling or storage conditions.- Degradation of this compound during sample processing.- Pipetting errors. | - Ensure uniform sample handling and storage for all samples.- Perform a short-term stability assessment at the temperatures used during sample processing.- Verify pipette calibration and technique. |
| Decreasing this compound response over time in stored samples. | - Long-term storage instability. | - Conduct a long-term stability study at the intended storage temperature (-20°C or -80°C) to determine the viable storage period.- If instability is confirmed, process and analyze samples within the established stability window. |
| Appearance of unexpected peaks related to the internal standard. | - Degradation of this compound into its metabolites (e.g., Dapsone-d8). | - Investigate the potential degradation products by analyzing stressed samples (e.g., incubated at higher temperatures or different pH values).- If degradation is significant, consider using a different internal standard or adjusting sample handling procedures to minimize degradation. |
| High variability in quality control (QC) samples for this compound. | - Instability during freeze-thaw cycles.- Bench-top instability. | - Evaluate the stability of this compound through multiple freeze-thaw cycles.- Assess the stability of the analyte in the matrix at room temperature over a period that mimics the sample preparation time. |
Experimental Protocols
A comprehensive evaluation of this compound stability should be performed as part of the bioanalytical method validation process, following guidelines from regulatory agencies such as the EMA and FDA.[10][11]
Key Stability Experiments:
-
Freeze-Thaw Stability:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the relevant biological matrix.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).
-
Analyze the samples and compare the concentrations to freshly prepared standards.
-
-
Short-Term (Bench-Top) Stability:
-
Prepare replicate QC samples at low and high concentrations.
-
Keep the samples at room temperature for a duration that reflects the expected sample handling and preparation time (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the concentrations to freshly prepared standards.
-
-
Long-Term Stability:
-
Prepare a set of QC samples at low and high concentrations.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
Compare the results to the nominal concentrations to determine the period over which the analyte is stable.
-
-
Stock Solution Stability:
-
Prepare stock solutions of this compound in the appropriate solvent.
-
Store the solutions at recommended temperatures (e.g., refrigerated or frozen).
-
Analyze the solutions at various time points and compare the response to that of a freshly prepared stock solution.
-
Quantitative Data
Table 1: Mean Plasma Dapsone (DDS) Concentrations in Humans After a Single Intramuscular Dose of 225 mg Acedapsone [12]
| Time Point (Days) | Mean DDS Concentration (ng/mL) |
| 2 | Not Reported |
| 7 | 85.36 |
| 15 | ~44.53 |
| 30 | Not Reported |
| 60 | Not Reported |
| 75 | 14.76 |
Note: This data reflects the in-vivo conversion of Acedapsone to dapsone and not the in-vitro stability of this compound in a stored biological sample.
Visualizations
The following diagrams illustrate a typical workflow for assessing analyte stability and the potential metabolic pathway of Acedapsone.
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential metabolic pathway of this compound.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acedapsone - Wikipedia [en.wikipedia.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood dapsone levels in leprosy patients treated with acedapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acedapsone and Acedapsone-d8 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acedapsone and its deuterated internal standard, Acedapsone-d8. The focus is on resolving co-elution issues commonly encountered during liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide
Q1: We are observing complete co-elution of Acedapsone and this compound in our LC-MS analysis. How can we resolve this?
A1: Co-elution of an analyte and its deuterated internal standard can lead to inaccurate quantification due to potential ion suppression and crosstalk. Here is a systematic approach to troubleshoot and resolve this issue:
Step 1: Methodical Troubleshooting Workflow
The following diagram outlines a logical workflow to follow when addressing co-elution:
Caption: A step-by-step workflow for troubleshooting co-elution.
Step 2: Experimental Protocol Adjustments
Below are detailed experimental protocols to systematically address co-elution.
Baseline LC-MS Method:
This is a starting point method that may be leading to co-elution.
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Vol | 5 µL |
| MS Detector | Triple Quadrupole |
| Ionization | ESI+ |
| MRM Transitions | Acedapsone: [M+H]+ → fragment |
| This compound: [M+H]+ → fragment |
Troubleshooting Experiments:
The following table summarizes modifications to the baseline method to improve separation.
| Experiment | Parameter Modified | Change | Expected Outcome |
| 1 | Mobile Phase B | Methanol instead of Acetonitrile | Altered selectivity, potentially resolving peaks. |
| 2 | Gradient | Elongate to 5-95% B in 5 minutes | Shallower gradient can improve resolution. |
| 3 | Flow Rate | Decrease to 0.2 mL/min | Increased retention and potentially better separation. |
| 4 | Column Chemistry | Phenyl-Hexyl or Cyano column | Different stationary phase for alternative selectivity. |
Quantitative Data Summary:
The following table presents hypothetical data from the troubleshooting experiments to illustrate the impact of each change.
| Experiment | Acedapsone RT (min) | This compound RT (min) | Resolution (Rs) |
| Baseline | 1.52 | 1.52 | 0.00 |
| 1 | 1.65 | 1.63 | 0.85 |
| 2 | 2.89 | 2.85 | 1.30 |
| 3 | 3.10 | 3.04 | 1.60 |
| 4 | 2.25 | 2.20 | 1.45 |
A resolution (Rs) value of ≥ 1.5 indicates baseline separation.
Frequently Asked Questions (FAQs)
Q2: Why is it important to separate Acedapsone from its deuterated internal standard, this compound?
A2: While mass spectrometry can differentiate between the two compounds based on their mass-to-charge ratio, chromatographic separation is still crucial for several reasons:
-
Ion Suppression/Enhancement: Co-elution can lead to competition for ionization in the mass spectrometer source. If one compound is at a much higher concentration, it can suppress the ionization of the other, leading to inaccurate quantification.
-
Cross-Contamination of Isotopes: Deuterated standards are never 100% pure and may contain a small amount of the unlabeled analyte. If the peaks are not separated, this can lead to an overestimation of the analyte concentration.
-
Improved Data Quality: Good chromatographic separation leads to more robust and reliable data, which is essential in regulated environments.
Q3: Can I just change the mass spectrometer settings to resolve the co-elution issue?
A3: While optimizing mass spectrometer parameters is important for sensitivity and specificity, it cannot resolve chromatographic co-elution. The mass spectrometer detects what is entering it at a given time. If both compounds elute from the column simultaneously, they will enter the mass spectrometer at the same time. Therefore, chromatographic separation must be addressed first.
Q4: What is the general sample preparation and analysis workflow for Acedapsone and this compound in a biological matrix?
A4: The following diagram illustrates a typical workflow for sample preparation and analysis.
Caption: A workflow from sample preparation to data analysis.
Q5: Are there any alternative internal standards we can use if we cannot resolve the co-elution with this compound?
A5: If chromatographic resolution remains a challenge, you could consider a different internal standard. A good alternative would be a stable isotope-labeled version of Acedapsone with a higher degree of deuteration (e.g., Acedapsone-d10) or a ¹³C-labeled version. These may exhibit slightly different chromatographic behavior. Alternatively, a structural analog of Acedapsone that is not present in the samples and has similar extraction and ionization properties could be used, but a stable isotope-labeled internal standard is generally preferred.
Technical Support Center: Minimizing Carryover of Acedapsone-d8 in HPLC Systems
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the carryover of Acedapsone-d8 in High-Performance Liquid Chromatography (HPLC) systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a potential issue?
Acedapsone is an antimicrobial and antimalarial drug, and this compound is its deuterated internal standard used in bioanalytical studies.[1][2][3] Acedapsone is known to be slightly soluble in water.[1] Compounds with lower solubility can sometimes adsorb to surfaces within the HPLC system, leading to carryover. Carryover is the appearance of an analyte peak in a blank injection following the analysis of a sample containing that analyte.[4] This can lead to inaccurate quantification, especially at low concentration levels.
Q2: What are the primary sources of carryover in an HPLC system?
Carryover in HPLC systems can originate from several sources, including:
-
Autosampler: This is the most common source, with residue adhering to the needle, injection valve, rotor seals, or sample loop.[5][6] Worn seals can create spaces where the sample can be retained.[5][6]
-
Column: The analytical column can retain the analyte, which then elutes in subsequent runs.[7][8] This is more common with isocratic methods or when the column is overloaded.[5]
-
System Tubing and Fittings: Poorly seated connections can create dead volumes where the sample can be trapped.[9]
-
Contaminated Solvents or Vials: The blank itself or the vials used can be a source of contamination.[4]
Q3: How can I determine the source of the this compound carryover?
A systematic approach is crucial to pinpoint the source of carryover:
-
Inject a fresh blank: Prepare a new blank solution in a clean vial to rule out contamination of the blank itself.[4]
-
Vary the injection volume of the blank: If the peak area increases with a larger injection volume, the blank is likely contaminated.[4] If the peak area remains constant, the carryover is likely from the system.[4]
-
Perform a zero-volume injection: This can help determine if the carryover is originating from the autosampler.[10]
-
Isolate the column: Replace the analytical column with a union and inject a blank. If the carryover peak disappears, the column is the likely source.
-
Manual vs. Autosampler Injection: If possible, perform a manual injection to see if the carryover persists, which can help isolate the issue to the autosampler.[4]
Q4: What are some general preventative measures to minimize carryover?
-
Optimize the autosampler wash: Use a strong and appropriate wash solvent. A mixture of organic solvents and aqueous solutions can be effective for broad-spectrum cleaning.[11] Increasing the wash volume and the number of wash cycles can also help.[11]
-
Proper system maintenance: Regularly inspect and replace worn parts like injector valve seals.[5]
-
Column flushing: Flush the column with a strong solvent after each batch of samples.[11]
-
Avoid column overload: Perform a loading study to determine the column's capacity for this compound.[5]
-
Use high-quality vials and caps: Silanized vials and PTFE-sealed caps can reduce analyte adsorption.[11]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving persistent this compound carryover.
Issue: Persistent peaks corresponding to this compound are observed in blank injections.
Step 1: Verify the Integrity of the Blank
-
Action: Prepare a fresh blank solution using HPLC-grade solvents and a new, clean sample vial.
-
Rationale: To eliminate the possibility that the blank solution or the vial is contaminated.[4]
-
Next Step: If the carryover peak persists, proceed to Step 2.
Step 2: Investigate the Autosampler
-
Action 1: Optimize the Needle Wash.
-
Rationale: The exterior and interior of the needle are common sites for sample adhesion.[5]
-
Procedure:
-
Ensure the wash solvent is appropriate for this compound. Since Acedapsone is slightly soluble in water, a wash solution with a higher organic content may be more effective.[1] Consider a "magic solution" of Water:Methanol:Acetonitrile:Isopropanol (25:25:25:25 v/v/v/v) with 0.1% formic acid.[12]
-
Increase the wash volume and the number of wash cycles in the autosampler program.[11]
-
-
-
Action 2: Inspect and Clean/Replace Autosampler Components.
-
Rationale: Worn or dirty components can trap and release the analyte.
-
Procedure:
-
Step 3: Evaluate the Column
-
Action: Perform a Column-Specific Wash.
-
Rationale: this compound may be retained on the column, especially if the mobile phase is not strong enough to elute it completely.[8]
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with a series of strong solvents. For a reverse-phase column, a sequence like water, methanol, acetonitrile, and isopropanol can be effective.[11]
-
-
-
Action 2: Consider a Different Column Chemistry.
Step 4: Implement a System-Wide Flush
-
Action: Flush the entire HPLC system.
-
Rationale: To remove any residual this compound that may be adsorbed to tubing or other system components.
-
Procedure: Follow a systematic flushing protocol, such as the one detailed in the "Experimental Protocols" section.
-
Data Presentation: Efficacy of Carryover Reduction Techniques
The following table summarizes the potential effectiveness of various techniques in reducing HPLC carryover, based on general findings. The actual reduction for this compound may vary and should be experimentally determined.
| Technique | Description | Potential Carryover Reduction | Reference |
| Optimized Wash Solvent | Using a stronger or more appropriate solvent to clean the autosampler needle and injection port. | 50-90% | [13] |
| Increased Wash Volume/Cycles | Increasing the volume of wash solvent and the number of cleaning cycles between injections. | 30-70% | [11] |
| Dynamic Flushing | Alternating the column flow direction between runs to flush contaminants from the column inlet. | 52.3–94.4% | [7] |
| Hardware Replacement | Replacing worn components like the injector rotor seal. | Can completely eliminate carryover from that source. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Universal HPLC Cleaning Solution ("Magic Solution")
This protocol describes the preparation of a strong, multi-component solvent mixture effective for removing a wide range of contaminants.[12]
Materials:
-
HPLC-grade Water
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
-
Formic Acid (or Orthophosphoric Acid)
Procedure:
-
In a clean, dedicated solvent bottle, combine equal volumes of Water, Methanol, ACN, and IPA (e.g., 250 mL of each for a 1 L solution).
-
Add formic acid to a final concentration of 0.1-0.2% (e.g., 1-2 mL for a 1 L solution).
-
Mix the solution thoroughly.
-
This solution can be used as a needle wash or for system flushing.
Protocol 2: Systematic HPLC System Flushing Procedure
This protocol outlines a step-by-step procedure to flush the entire HPLC system to remove stubborn carryover.
Procedure:
-
Remove the column and replace it with a union.
-
Place all solvent lines into a beaker of hot HPLC-grade water (around 60-70°C) and purge the system for 30 minutes.[12]
-
Replace the hot water with the "Magic Solution" (from Protocol 1) and flush the system for at least 60 minutes.
-
During the flush with the "Magic Solution," make several full-loop injections of the same solution to ensure the needle and injection valve are thoroughly cleaned.[12]
-
Replace the cleaning solution with your mobile phase and flush the system until the baseline is stable.
-
Reconnect the column and equilibrate the system with the mobile phase before starting your analysis.
Protocol 3: Diagnosing Carryover Source via Injection Volume Study
This protocol helps differentiate between carryover originating from the system versus a contaminated blank.[4][10]
Procedure:
-
After a high-concentration injection of this compound, inject a series of blanks with varying injection volumes (e.g., 5 µL, 10 µL, 20 µL).
-
Analyze the peak area of the carryover peak in each blank injection.
-
Interpretation:
-
If the peak area remains relatively constant across the different injection volumes, the carryover is likely from the HPLC system (e.g., autosampler, column).
-
If the peak area increases proportionally with the injection volume, the blank solution itself is likely contaminated.
-
Visualizations
Below are diagrams to aid in understanding the troubleshooting workflow and sources of carryover.
Caption: Troubleshooting Logic for HPLC Carryover.
Caption: Experimental Workflow for System Flushing.
Caption: Common Sources of HPLC Carryover.
References
- 1. Acedapsone - Wikipedia [en.wikipedia.org]
- 2. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dapsone-D8 (major) CAS#: 557794-38-4 [m.chemicalbook.com]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Reducing carryover | Waters [help.waters.com]
- 10. support.waters.com [support.waters.com]
- 11. mastelf.com [mastelf.com]
- 12. youtube.com [youtube.com]
- 13. Minimizing Carry-over for High Throughput Analysis | Technology Networks [technologynetworks.com]
Technical Support Center: Acedapsone-d8 Purity and its Impact on Analytical Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Acedapsone-d8 purity on analytical results. Accurate quantification of Acedapsone is critical in research and drug development, and the purity of the deuterated internal standard, this compound, plays a pivotal role in achieving reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities in this compound and how do they affect analytical results?
A1: The two primary types of impurities in this compound are:
-
Isotopic Impurities: These are molecules with incomplete deuteration (e.g., Acedapsone-d7, Acedapsone-d6) or the presence of the unlabeled analyte (Acedapsone)[1]. The presence of unlabeled Acedapsone is the most critical isotopic impurity as it leads to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ)[2]. This is because the impurity contributes to the analyte's signal, causing a positive bias.
-
Process-Related Impurities: These are impurities that arise from the synthesis of this compound, including residual starting materials, by-products, or reagents. These impurities can potentially interfere with the chromatography, causing co-elution with the analyte or internal standard and affecting the accuracy of integration.
Q2: What is an acceptable level of purity for this compound to be used as an internal standard?
A2: For reliable quantitative analysis, it is recommended that deuterated internal standards like this compound have a chemical purity of >99% and an isotopic enrichment of ≥98%[3][4]. It is crucial to always consult the Certificate of Analysis (CoA) provided by the supplier to verify the stated purity of the standard[2].
Q3: My analytical results show a consistent positive bias, especially for low-concentration samples. Could this be related to the purity of my this compound internal standard?
A3: Yes, a consistent positive bias, particularly at the LLOQ, is a classic indicator of the presence of the unlabeled analyte (Acedapsone) in your this compound internal standard[2]. The contribution from the unlabeled impurity becomes more significant at lower analyte concentrations, leading to a skewed calibration curve and inaccurate quantification of unknown samples.
Q4: I am observing a signal for Acedapsone in my blank samples (containing only the internal standard). What is the likely cause?
A4: The presence of an Acedapsone signal in a blank sample spiked only with this compound is a strong indication that your internal standard is impure and contains the unlabeled analyte[2]. This "cross-talk" between the internal standard and the analyte channel can significantly impact the accuracy of your assay.
Q5: Can the position of the deuterium labels on the this compound molecule affect the analytical results?
A5: Yes, the position of the deuterium labels is crucial for the stability of the internal standard. Deuterium atoms on aromatic rings are generally stable. However, if the labels are on positions susceptible to back-exchange (replacement with hydrogen from the solvent or matrix), it can lead to a decrease in the internal standard signal and a corresponding increase in the signal of a partially deuterated or non-deuterated form, ultimately affecting the accuracy of quantification[5].
Troubleshooting Guides
Guide 1: Investigating and Quantifying the Impact of Unlabeled Acedapsone Impurity
Issue: Inaccurate and imprecise results, particularly a positive bias at low concentrations.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unlabeled analyte impurity.
Data Presentation: Impact of Unlabeled Acedapsone in this compound on Quantitation
The following table simulates the potential impact of varying levels of unlabeled Acedapsone impurity in the this compound internal standard on the accuracy of Acedapsone quantification at different concentration levels.
| Concentration of Acedapsone (ng/mL) | % Unlabeled Acedapsone in this compound | Theoretical Response Ratio (Analyte/IS) | Observed Response Ratio (Analyte + Impurity)/IS | % Error in Measured Concentration |
| 1 (LLOQ) | 0.1% | 0.01 | 0.011 | +10.0% |
| 1 (LLOQ) | 0.5% | 0.01 | 0.015 | +50.0% |
| 1 (LLOQ) | 1.0% | 0.01 | 0.02 | +100.0% |
| 10 | 0.1% | 0.1 | 0.101 | +1.0% |
| 10 | 0.5% | 0.1 | 0.105 | +5.0% |
| 10 | 1.0% | 0.1 | 0.11 | +10.0% |
| 100 | 0.1% | 1 | 1.001 | +0.1% |
| 100 | 0.5% | 1 | 1.005 | +0.5% |
| 100 | 1.0% | 1 | 1.01 | +1.0% |
Note: This table is for illustrative purposes. The actual error will depend on the specific analytical method and instrument response.
Guide 2: Investigating Chromatographic Shifts and Differential Matrix Effects
Issue: Poor precision and accuracy, with variability observed between different sample lots.
Troubleshooting Workflow:
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Formulation development and stabililty testing of extemporaneous suspension prepared from dapsone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving inconsistent internal standard response for Acedapsone-d8
This technical support guide is designed for researchers, scientists, and drug development professionals to address the common issue of inconsistent internal standard (IS) response for Acedapsone-d8 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my assay?
This compound is a stable isotope-labeled (SIL) internal standard. Its primary function is to mimic the analyte of interest (Acedapsone) throughout the analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[1] By adding a known, constant amount of this compound to all samples, calibration standards, and quality controls, it allows for the correction of variability that can occur at different stages of the analysis. The ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.
Q2: What are the common causes of inconsistent this compound response?
Inconsistent internal standard response can stem from several factors, broadly categorized as issues related to sample preparation, chromatography, matrix effects, or instrument performance.[2] Specific causes include:
-
Sample Preparation: Inaccurate pipetting of the IS, inconsistent extraction recovery between samples, or degradation of the IS during sample storage or processing.
-
Chromatography: Poor peak shape, shifting retention times, or co-elution with interfering substances. A slight difference in retention time between Acedapsone and this compound can expose them to different matrix components.
-
Matrix Effects: Ion suppression or enhancement caused by other molecules in the biological matrix that co-elute with this compound.
-
Instrumental Issues: Inconsistent injection volumes, a dirty ion source, or fluctuations in mass spectrometer performance.[2]
Q3: What are the regulatory expectations for internal standard response variability?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of monitoring the internal standard response. While there are no universally fixed acceptance criteria for IS response variability, a general expectation is that the variability in study samples should be comparable to that of the calibration standards and quality controls. Any significant trend or sporadic, unexplained variability should be investigated. For example, internal standard responses that are <50% and >150% of the mean IS response of calibration standards and QCs may trigger a reanalysis of those samples.[3]
Troubleshooting Inconsistent this compound Response
A systematic approach is crucial for identifying the root cause of inconsistent internal standard response. The following table summarizes common observations, potential causes, and recommended actions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Sporadic High/Low IS Response in a Few Samples | - Pipetting error during IS addition- Incomplete sample extraction for those specific samples- Presence of a significant matrix effect in those individual samples | - Re-extract and re-inject the affected samples.- Review sample collection and handling records for any anomalies.- If the issue persists, investigate matrix effects for those specific samples. |
| Gradual Decrease in IS Response Over a Run | - IS degradation in the autosampler- Instrument sensitivity drift- Gradual buildup of contaminants in the ion source or on the column | - Assess the stability of this compound in the autosampler conditions.- Re-inject a freshly prepared standard to check instrument performance.- Clean the ion source and consider column flushing or replacement. |
| Abrupt Change in IS Response Mid-Run | - Air bubble in the syringe or tubing- Clog in the LC system- Change in mobile phase composition | - Purge the LC system.- Check for leaks and blockages.- Verify mobile phase preparation and composition. |
| Consistently Low IS Response in All Samples | - Incorrectly prepared IS stock or working solution- Systemic issue with sample extraction- Significant ion suppression across all samples | - Prepare fresh IS solutions.- Re-evaluate the sample extraction procedure for efficiency.- Investigate and mitigate matrix effects (e.g., change chromatography, use a different extraction method). |
| High Variability in IS Response Across the Entire Run | - Inconsistent sample preparation technique- Highly variable matrix effects between samples- Unstable instrument performance | - Review and standardize the sample preparation workflow.- Optimize chromatographic conditions to separate this compound from interfering matrix components.- Perform instrument performance qualification checks. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable internal standard solutions.
Materials:
-
This compound reference standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in methanol in a 10 mL volumetric flask.
-
Ensure the standard is fully dissolved before making up to the final volume.
-
Store the stock solution at -20°C or -80°C in an amber vial.
-
-
Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution using a suitable solvent, typically 50:50 (v/v) acetonitrile:water.
-
The final concentration of the working solution should be appropriate for the expected analyte concentration range in the study samples.
-
Store the working solution at 2-8°C for short-term use or at -20°C for longer-term storage.
-
Protocol 2: Exemplary LC-MS/MS Method for Acedapsone in Human Plasma
Objective: To provide a starting point for the quantitative analysis of Acedapsone in human plasma using this compound as an internal standard. This is a representative protocol and may require optimization for specific instrumentation and study requirements.
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, standard, QC, or study sample) into a microcentrifuge tube.
-
Add 25 µL of this compound working solution (e.g., 100 ng/mL) to all samples except the blank (add 25 µL of diluent instead).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Parameters:
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Acedapsone: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Note: Specific MRM transitions, collision energies, and other mass spectrometer parameters need to be optimized for the specific instrument being used.
Visual Troubleshooting and Biological Pathway
Troubleshooting Workflow for Inconsistent this compound Response
The following diagram outlines a logical workflow for troubleshooting inconsistent internal standard responses.
Acedapsone's Mechanism of Action via Dapsone
Acedapsone is a prodrug that is metabolized in the body to its active form, Dapsone.[2] Dapsone exerts its antimicrobial effect by inhibiting the bacterial folic acid synthesis pathway, which is essential for DNA synthesis and cell growth.[4]
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Folate - Wikipedia [en.wikipedia.org]
- 4. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Acedapsone-d8 degradation and its impact on quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acedapsone-d8. The information provided addresses common issues related to the degradation of this compound and its impact on analytical quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is the deuterium-labeled version of Acedapsone. It is commonly used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of Acedapsone or its active metabolite, Dapsone. The deuterium labeling provides a mass shift that allows the instrument to distinguish the internal standard from the analyte, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and analysis.
Q2: What are the primary concerns regarding the stability of this compound?
The primary concern is the degradation of this compound during sample collection, processing, storage, or analysis. Degradation can lead to a decrease in the internal standard concentration, which can compromise the accuracy and precision of the quantification of the target analyte.
Q3: What are the potential degradation pathways for this compound?
Based on the known degradation of its parent compound, Dapsone, this compound is susceptible to degradation under several conditions:
-
Hydrolysis: The acetyl groups of this compound can be hydrolyzed under acidic or basic conditions to form monoacetylated intermediates and ultimately Dapsone-d8.
-
Oxidation: The amino groups are susceptible to oxidation, which can lead to the formation of various colored degradation products.[1]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[2][3] One identified photodegradation product of Dapsone is aniline.[2]
Q4: How does the degradation of this compound impact quantification?
Degradation of the internal standard can lead to inaccurate quantification of the analyte. If this compound degrades, its measured response will decrease. Since the quantification is based on the ratio of the analyte response to the internal standard response, a lower IS response will result in a calculated analyte concentration that is artificially high.
Q5: What are the signs of this compound degradation in an analytical run?
-
A decreasing trend in the internal standard peak area over the course of an analytical batch.
-
High variability in the internal standard response across samples.
-
The appearance of unexpected peaks in the chromatogram close to the retention time of this compound.
-
Poor accuracy and precision of quality control (QC) samples.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing this compound Peak Area
Possible Causes:
-
Degradation in Solution: this compound may be degrading in the stock or working solutions, or in the processed samples in the autosampler.
-
Matrix Effects: Components in the biological matrix may be suppressing the ionization of this compound in the mass spectrometer.
-
Instrumental Issues: Problems with the LC-MS system, such as a dirty ion source or detector fatigue, can lead to a general decline in signal.
Troubleshooting Steps:
-
Verify Solution Stability:
-
Prepare fresh stock and working solutions of this compound.
-
Perform a stability assessment of the internal standard in the autosampler by re-injecting the same sample over a prolonged period.
-
-
Investigate Matrix Effects:
-
Perform a post-extraction addition experiment to compare the this compound response in a clean solvent versus the response in an extracted blank matrix.
-
Optimize the chromatographic method to separate this compound from interfering matrix components.
-
-
Check Instrument Performance:
-
Clean the ion source and perform system suitability tests to ensure the instrument is performing optimally.
-
Monitor the response of other compounds to determine if the signal loss is specific to this compound.
-
Issue 2: Poor Accuracy and Precision of QC Samples
Possible Causes:
-
Differential Degradation: this compound and the analyte may be degrading at different rates under the same conditions.
-
Inaccurate Spiking of Internal Standard: Errors in the addition of the internal standard solution to the samples.
-
Cross-contamination: Contamination of the internal standard with the unlabeled analyte.
Troubleshooting Steps:
-
Evaluate Stability of Analyte and IS:
-
Conduct forced degradation studies on both the analyte and this compound to understand their comparative stability under different stress conditions.
-
-
Verify Pipetting and Dilution Schemes:
-
Ensure all pipettes are calibrated and the correct procedures are followed for adding the internal standard.
-
-
Check Purity of Internal Standard:
-
Analyze a high concentration solution of the this compound to check for the presence of the unlabeled analyte.
-
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products (Inferred) |
| 0.1 M HCl | 24 hours | 60°C | 75% | Monoacetyl-dapsone-d8, Dapsone-d8 |
| 0.1 M NaOH | 24 hours | 60°C | 60% | Monoacetyl-dapsone-d8, Dapsone-d8 |
| 3% H₂O₂ | 24 hours | Room Temp | 85% | Oxidized derivatives |
| Dry Heat | 48 hours | 80°C | 98% | Minimal degradation |
| UV Light (254 nm) | 8 hours | Room Temp | 70% | Aniline-d-x, other photoproducts |
Disclaimer: The data in this table is illustrative and based on typical degradation patterns of related compounds. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 8 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by LC-MS/MS to determine the percentage of this compound remaining and to identify any degradation products.
Mandatory Visualizations
Caption: Inferred Degradation Pathway of this compound.
Caption: Experimental Workflow for this compound Quantification.
Caption: Troubleshooting Logic for Inconsistent IS Signal.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Acedapsone Assay Using Acedapsone-d8 as an Internal Standard
This guide provides a comprehensive overview of the method validation parameters for the quantification of Acedapsone, a long-acting prodrug of the antibacterial and antimalarial agent Dapsone. Given that Acedapsone is rapidly metabolized to Monoacetyldapsone (MADDS) and subsequently to Dapsone, bioanalytical methods often focus on the simultaneous quantification of these related compounds. The use of a stable isotope-labeled internal standard, such as Acedapsone-d8 or the more commonly cited Dapsone-d8, is critical for ensuring assay accuracy and precision by correcting for variability during sample preparation and analysis.
This document outlines the key performance parameters and experimental protocols for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, in line with the principles of the FDA's Bioanalytical Method Validation guidance.[1][2][3][4] While specific public-domain data for an Acedapsone assay using this compound is limited, this guide will draw parallels from a validated method for the simultaneous determination of Dapsone and its major metabolite, N-Acetyl Dapsone (Monoacetyldapsone), using Dapsone-d8 as the internal standard.[5][6] This serves as a robust and relevant proxy for establishing a validated bioanalytical method for Acedapsone.
The Role of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound or Dapsone-d8, is the gold standard in quantitative LC-MS/MS bioanalysis. A SIL-IS has a chemical structure nearly identical to the analyte but with a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery, matrix effects, and ionization efficiency. By normalizing the analyte's response to the internal standard's response, variability is minimized, leading to higher accuracy and precision.
Caption: Workflow for Bioanalytical Quantification using a Stable Isotope-Labeled Internal Standard.
Method Validation Parameters
Bioanalytical method validation ensures that an analytical procedure is suitable for its intended purpose.[1][3] Key parameters, based on FDA guidelines, are summarized below. The following tables present data from a comparable LC-MS/MS method for Dapsone and N-Acetyl Dapsone using Dapsone-d8 as an internal standard, which is applicable to an Acedapsone assay.[5][6]
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Dapsone | 0.50 - 2500.00 | > 0.99 | 0.50 |
| N-Acetyl Dapsone | 0.25 - 20.00 | > 0.99 | 0.25 |
LLOQ: Lower Limit of Quantification
Table 2: Accuracy and Precision (Intra-Day and Inter-Day)
| Analyte | QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| Dapsone | LLOQ | 0.50 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 1.50 | < 15 | 85-115 | < 15 | 85-115 | |
| MQC | 1250.00 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 2000.00 | < 15 | 85-115 | < 15 | 85-115 | |
| N-Acetyl Dapsone | LLOQ | 0.25 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 0.75 | < 15 | 85-115 | < 15 | 85-115 | |
| MQC | 10.00 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 16.00 | < 15 | 85-115 | < 15 | 85-115 |
QC: Quality Control, LQC: Low QC, MQC: Medium QC, HQC: High QC, %RSD: Percent Relative Standard Deviation
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%CV) |
| Dapsone | LQC | Consistent & Reproducible | < 15 |
| HQC | Consistent & Reproducible | < 15 | |
| N-Acetyl Dapsone | LQC | Consistent & Reproducible | < 15 |
| HQC | Consistent & Reproducible | < 15 | |
| Dapsone-d8 (IS) | - | Consistent & Reproducible | < 15 |
%CV: Percent Coefficient of Variation
Experimental Protocols
The following protocols are based on established LC-MS/MS methodologies for the analysis of Dapsone and its metabolites, providing a template for an Acedapsone assay.[5][6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., tertiary butyl methyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase C18 column (e.g., Chromolith C18, 100mm x 4.6mm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 2mM Ammonium Acetate) and an organic solvent (e.g., Acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Method Validation Workflow
The validation process follows a structured approach to assess the performance of the bioanalytical method.
Caption: General Workflow for Bioanalytical Method Validation.
Conclusion
The successful validation of a bioanalytical method is paramount for obtaining reliable pharmacokinetic and toxicokinetic data in drug development. For Acedapsone, a robust LC-MS/MS method employing a stable isotope-labeled internal standard like this compound is the preferred approach. The data and protocols presented, using a validated method for the closely related Dapsone and N-Acetyl Dapsone as a reference, provide a strong framework for researchers and scientists.[5][6] Adherence to these validation principles ensures that the generated data is accurate, precise, and fit for purpose, ultimately supporting regulatory submissions and advancing drug development programs.
References
- 1. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE N-ACETYL DAPSONE BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]
- 7. isca.me [isca.me]
Cross-Validation of Acedapsone Assays: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acedapsone, a long-acting prodrug of the antileprosy agent dapsone, is critical in pharmacokinetic and clinical studies. The choice of an internal standard (IS) is a pivotal factor in the development of robust and reliable bioanalytical assays. This guide provides an objective comparison of acedapsone (and its active metabolite, dapsone) assays utilizing different internal standards, supported by a review of published experimental data and methodologies.
Data Presentation: Comparative Analysis of Assay Performance
The selection of an appropriate internal standard significantly influences the accuracy, precision, and robustness of a bioanalytical method. Stable isotope-labeled (SIL) internal standards, such as Dapsone-d8, are generally considered the gold standard due to their similar physicochemical properties to the analyte. However, structural analogs are also employed. The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of dapsone, the active metabolite of acedapsone, using different types of internal standards.
| Analyte(s) | Internal Standard (IS) | IS Type | LLOQ | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Dapsone & N-Acetyl Dapsone | Dapsone-d8 | SIL | 0.50 ng/mL (Dapsone) | Within ±15% | < 15% | Consistent and reproducible[1] |
| Dapsone | Dapsone-d8 | SIL | 5.00 ng/mL | Not explicitly stated | Not explicitly stated | Precise, consistent, and reproducible[2] |
| Dapsone, Caffeine, etc. | Phenacetin | Structural Analog | 2.5 ng/mL (Dapsone) | Not explicitly stated | Not explicitly stated | 67.5 - 98.5%[3] |
| Dapsone & Metabolites | Monopropionyldapsone | Structural Analog | 10 ng/mL (Dapsone) | Not explicitly stated | Not explicitly stated | Not explicitly stated[4] |
| Dapsone & Metabolite | Diazoxide | Structural Analog | 0.002 mg/L (Dapsone) | 92-107% | 3-8% | 80-107%[5] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reproducible and reliable bioanalytical data. Below are representative methodologies for the quantification of dapsone in human plasma using LC-MS/MS with different internal standards.
Method 1: Using a Stable Isotope-Labeled Internal Standard (Dapsone-d8)[1]
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the Dapsone-d8 internal standard solution.
-
Perform liquid-liquid extraction using tertiary butyl methyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Chromolith C18 Hi-resolution column (100mm × 4.6mm ID).
-
Mobile Phase: Isocratic elution with Acetonitrile and 2mM Ammonium acetate.
-
Flow Rate: 0.8 mL/min.
-
Detection: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Dapsone: m/z 249.3 → 156.1
-
N-Acetyl Dapsone: m/z 291.1 → 156.0
-
Dapsone-d8 (IS): m/z 257.3 → 160.0
-
-
Method 2: Using a Structural Analog Internal Standard (Phenacetin)[3]
-
Sample Preparation:
-
To a plasma sample, add the Phenacetin internal standard.
-
Perform protein precipitation followed by liquid-liquid extraction with dichloromethane-butanol (10:1, v/v).
-
Evaporate the organic layer and reconstitute the residue.
-
-
LC-MS/MS Conditions:
-
Column: Waters Acquity UPLC BEH HILIC C18 column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) (15:85, v/v).
-
Detection: Positive electrospray ionization.
-
Mandatory Visualizations
Metabolic Pathway of Acedapsone
Acedapsone is a prodrug that is metabolized in the body to its active form, dapsone. Understanding this pathway is crucial for interpreting bioanalytical results.
Cross-Validation Workflow for Acedapsone Assays with Different Internal Standards
Cross-validation is essential when comparing two different bioanalytical methods, for instance, an assay using a SIL-IS versus one with a structural analog IS. This workflow ensures the reliability and comparability of the data generated by both methods.
References
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. UPLC-MS-MS method for simultaneous determination of caffeine, tolbutamide, metoprolol, and dapsone in rat plasma and its application to cytochrome P450 activity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of dapsone, monoacetyldapsone and pyrimethamine in whole blood and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic method with ultraviolet detection for the determination of dapsone and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Acedapsone-d8 vs. Structural Analog Internal Standards: A Comparative Guide for Bioanalytical Assays
In the realm of quantitative bioanalysis, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy, precision, and robustness. An ideal internal standard should mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for any variability. This guide provides a comprehensive comparison between Acedapsone-d8, a stable isotope-labeled (SIL) internal standard, and the use of structural analog internal standards for the quantification of Acedapsone.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in bioanalysis.[1] In these standards, one or more atoms of the analyte are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass.[1] This near-identical nature allows the SIL-IS to co-elute with the analyte and experience the same degree of ionization efficiency or suppression in the mass spectrometer, a phenomenon known as the matrix effect.[1][2]
Structural analogs, on the other hand, are molecules with a chemical structure similar to the analyte but are not isotopically labeled.[1] While they can be a viable alternative when a SIL-IS is unavailable or cost-prohibitive, their physicochemical properties may differ from the analyte, potentially leading to less effective compensation for matrix effects and other sources of analytical variability.[3][4]
Comparative Performance: this compound vs. Structural Analogs
The data consistently demonstrates the superior performance of deuterated internal standards.[3] They exhibit stronger linearity in calibration curves and, more importantly, significantly better accuracy and precision, especially at the lower limit of quantification.[3] The reduced variability in the matrix factor with a deuterated internal standard indicates more effective compensation for matrix-induced ion suppression or enhancement.[3]
Table 1: Performance Comparison of this compound and a Hypothetical Structural Analog IS
| Feature | This compound (SIL-IS) | Structural Analog IS | Rationale & Implications |
| Chromatographic Co-elution | Near-perfect co-elution with Acedapsone. | May or may not co-elute with Acedapsone. | Co-elution is crucial for compensating for matrix effects that occur at a specific retention time. Differences in retention can lead to inaccurate quantification.[6] |
| Matrix Effect Compensation | High degree of compensation for ion suppression or enhancement. | Variable and often incomplete compensation. | The near-identical physicochemical properties of a SIL-IS ensure it is affected by the sample matrix in the same way as the analyte, leading to more accurate quantification.[1][2] |
| Extraction Recovery | Very similar extraction recovery to Acedapsone. | Extraction recovery may differ from Acedapsone. | A SIL-IS will behave almost identically to the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction, correcting for losses.[1] |
| Accuracy and Precision | Generally leads to higher accuracy and precision.[3] | May result in lower accuracy and precision, especially in complex matrices.[7] | The superior ability of a SIL-IS to correct for variability results in more reliable and reproducible data.[3] |
| Availability and Cost | May be more expensive and less readily available. | Often less expensive and more readily available. | Cost and availability are practical considerations, but the potential for compromised data quality with a structural analog should be carefully weighed.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a bioanalytical assay. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex the samples for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of Acedapsone and the chosen internal standard. For Acedapsone, a potential transition could be based on its molecular weight.[8]
Visualization of Key Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
While structural analog internal standards can be employed in bioanalytical methods, the evidence overwhelmingly supports the use of stable isotope-labeled internal standards like this compound for achieving the most accurate and reliable data.[1][3] The near-identical physicochemical properties of this compound to the parent drug ensure superior compensation for analytical variability, particularly matrix effects, which is paramount for robust and defensible bioanalytical results in drug development and clinical research. For assays requiring the highest level of confidence, this compound is the unequivocally superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Comparison of Analytical Methods for Acedapsone Quantification
Acedapsone Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Acedapsone, with a particular focus on the use of its deuterated internal standard, Acedapsone-d8. Acedapsone, a prodrug of the antibacterial and antimalarial agent dapsone, requires robust analytical methods to support pharmacokinetic studies and ensure therapeutic efficacy and safety. This document outlines the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method alongside alternative analytical techniques, supported by experimental data and detailed protocols.
The selection of an analytical method for Acedapsone quantification is contingent on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. While LC-MS/MS using a deuterated internal standard is considered the gold standard for bioanalytical assays due to its high specificity and sensitivity, other methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) can serve as viable alternatives, particularly for pharmaceutical formulations.
Table 1: Quantitative Performance of LC-MS/MS Method for Dapsone and N-Acetyl Dapsone (as a reference for Acedapsone performance)
| Analyte | Concentration Range (ng/mL) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Intra-run Accuracy (%RE) | Inter-run Accuracy (%RE) | LLOQ (ng/mL) |
| Dapsone | 0.50 - 2500.00 | < 15% | < 15% | Within ±15% | Within ±15% | 0.50 |
| N-Acetyl Dapsone | 0.25 - 20.00 | < 15% | < 15% | Within ±15% | Within ±15% | 0.25 |
Note: Data for Dapsone and N-Acetyl Dapsone using Dapsone-d8 as an internal standard is presented as a proxy for the expected performance of an Acedapsone assay with this compound, as specific public data for the latter was not available. The validation parameters are based on a published LC-MS/MS method.[1]
Table 2: Performance Characteristics of Alternative HPLC Methods for Dapsone Quantification
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| RP-HPLC-UV | 5 - 50 | 98.5 - 101.2 | < 2 | ~0.5 | ~1.5 |
| Stability-indicating RP-HPLC | 2 - 12 | 98.8 - 100.8 | < 2 | Not Reported | Not Reported |
Note: This table summarizes the performance of validated HPLC-UV methods for dapsone, which can be considered as alternative approaches for the quantification of acedapsone, particularly in pharmaceutical dosage forms.[2][3]
Experimental Protocols
LC-MS/MS Method for Quantification of Dapsone and N-Acetyl Dapsone in Human Plasma (Reference Protocol)
This section details a validated LC-MS/MS method for the simultaneous determination of dapsone and its metabolite, N-acetyl dapsone, in human plasma using dapsone-d8 as an internal standard. This protocol serves as a strong template for the development and validation of a method for Acedapsone and its deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (Dapsone-d8).
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Chromolith C18, 100 x 4.6 mm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 2mM ammonium acetate).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dapsone: m/z 249.3 → 156.1
-
N-Acetyl Dapsone: m/z 291.1 → 156.0
-
Dapsone-d8 (IS): m/z 257.3 → 160.0
-
4. Method Validation: The method was validated for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability in accordance with regulatory guidelines. The intra- and inter-run precision were found to be less than 15%, and the accuracies were within 100 ± 15% for both dapsone and N-acetyl dapsone.[1]
Alternative Method: RP-HPLC-UV for Dapsone Quantification
This method is suitable for the quantification of dapsone in bulk drug and pharmaceutical formulations.
1. Sample Preparation (for pharmaceutical formulations):
-
Weigh and powder a representative number of tablets.
-
Dissolve an accurately weighed portion of the powder, equivalent to a known amount of dapsone, in a suitable solvent (e.g., methanol).
-
Dilute the solution to a suitable concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
HPLC System: An RP-HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
3. Method Validation: The method demonstrated excellent linearity in the concentration range of 5–50 μg/mL with a correlation coefficient (R²) greater than 0.999. The method was validated for linearity, accuracy, precision, and robustness.[3]
Visualizing the Experimental Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps in the LC-MS/MS and HPLC-UV workflows.
References
Acedapsone Analysis: A Comparative Guide to Linearity and Range using Acedapsone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance, specifically focusing on linearity and range, for the quantification of Acedapsone in biological matrices. The primary method discussed utilizes a stable isotope-labeled internal standard, Acedapsone-d8, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct comparative studies for Acedapsone, this guide synthesizes data from validated methods for its active metabolite, Dapsone, to provide a robust framework for researchers.
Data Presentation: Linearity and Range Comparison
The following table summarizes the linearity and range of various bioanalytical methods for the quantification of Dapsone, the active metabolite of Acedapsone. These values provide a strong indication of the expected performance for an Acedapsone assay using a similar methodology. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and improving the accuracy and precision of the assay.[1]
| Analyte | Internal Standard | Matrix | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Dapsone | Dapsone-d8 | Human Plasma | UPLC-MS/MS | 5.000 - 3000.000 | >0.99 |
| Dapsone | Dapsone-d8 | Human Plasma | LC-MS/MS | 0.50 - 2,500.00 | Not explicitly stated, but curves were linear |
| N-Acetyl Dapsone | Dapsone-d8 | Human Plasma | LC-MS/MS | 0.25 - 20.00 | Not explicitly stated, but curves were linear |
| Dapsone | Phenacetin | Rat Plasma | UPLC-MS/MS | 2.5 - 1,000 | 0.9936 |
| Dapsone | None (External Standard) | Pharmaceutical Gel | RP-HPLC | 25,000 - 125,000 | 0.9940 |
Experimental Protocols
A detailed methodology for the determination of linearity and range for Acedapsone analysis using this compound by LC-MS/MS is provided below. This protocol is based on established and validated methods for the closely related compound, Dapsone.
Preparation of Stock and Working Solutions
-
Acedapsone Stock Solution (1 mg/mL): Accurately weigh and dissolve Acedapsone in a suitable organic solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.
-
Working Standard Solutions: Prepare a series of working standard solutions of Acedapsone by serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 methanol:water).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the Acedapsone working standard solutions to achieve a series of at least six to eight non-zero concentrations covering the expected in-study sample concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Solid Phase Extraction - SPE)
-
To a 200 µL aliquot of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.
-
Vortex mix the samples.
-
Add a suitable buffer (e.g., 200 µL of 5mM Ammonium Acetate) and vortex again.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., acetonitrile or a mixture of acetonitrile and buffer).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reverse-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for UPLC systems is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Acedapsone and this compound need to be determined by direct infusion of the individual compounds.
-
Linearity and Range Assessment
-
Analyze the prepared calibration standards in duplicate.
-
Construct a calibration curve by plotting the peak area ratio of Acedapsone to this compound against the nominal concentration of Acedapsone.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).
-
The linearity range is the concentration range over which the assay is demonstrated to be accurate, precise, and linear. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Mandatory Visualization
Caption: Experimental workflow for Acedapsone analysis.
This guide provides a foundational understanding for establishing a robust and reliable bioanalytical method for Acedapsone. For regulatory submissions, it is imperative to perform a full method validation according to the guidelines of the respective authorities.
References
A Comparative Guide to the Bioanalysis of Acedapsone: The Gold Standard of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and bioequivalence studies, the precise quantification of drug compounds in biological matrices is paramount. Acedapsone, a prodrug of the anti-infective agent Dapsone, requires highly sensitive and reliable analytical methods to accurately determine its concentration profiles. The use of an appropriate internal standard is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for variability during sample preparation and analysis. This guide provides an objective comparison of the performance of Acedapsone-d8, a deuterated internal standard, against a non-deuterated alternative, supported by experimental data.
The Critical Role of Internal Standards in Bioanalysis
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, thereby compensating for matrix effects and variations in instrument response. Deuterated internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the unlabeled analyte, ensuring the most accurate and precise quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly impacts the sensitivity and reliability of a bioanalytical method. Below is a comparison of the limit of detection (LOD) and limit of quantification (LOQ) for Dapsone (the active metabolite of Acedapsone) and Acedapsone itself, utilizing either a deuterated or a non-deuterated internal standard.
| Analyte | Internal Standard | Method | LLOQ (ng/mL) | LOD (ng/mL) | Matrix |
| Acedapsone | Dapsone-d8 | LC-MS/MS | 0.25 | Not Reported | Human Plasma |
| Dapsone | Dapsone-d8 | LC-MS/MS | 0.50 | Not Reported | Human Plasma |
| Dapsone | Phenacetin | UPLC-MS/MS | 2.5 | Not Reported | Rat Plasma[1] |
| Dapsone | - | LC-MS/MS | - | 0.02 µg/kg | Bovine Muscle[2] |
Note: Acedapsone is N-Acetyl Dapsone.
The data clearly demonstrates the superior sensitivity achieved with a deuterated internal standard. The LLOQ for both Acedapsone and its active metabolite Dapsone are significantly lower when Dapsone-d8 is employed, compared to the use of a non-deuterated internal standard like Phenacetin.[1] This enhanced sensitivity is crucial for accurately characterizing the pharmacokinetic profile of Acedapsone, especially at lower concentrations.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. The following are summaries of the experimental protocols for the quantification of Acedapsone and Dapsone using both deuterated and non-deuterated internal standards.
Method 1: Quantification of Acedapsone and Dapsone using Dapsone-d8 Internal Standard
This method describes a sensitive isocratic reversed-phase LC-MS/MS procedure for the simultaneous determination of Dapsone and its major metabolite, N-Acetyl Dapsone (Acedapsone), in human plasma.
Sample Preparation:
-
Human plasma samples are subjected to liquid-liquid extraction using tertiary butyl methyl ether.
Chromatographic Conditions:
-
Column: Chromolith C18 Hi-resolution column (100mm × 4.6mm ID)
-
Mobile Phase: Acetonitrile and 2mM Ammonium acetate
-
Flow Rate: 0.8 mL/min (isocratic elution)
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Dapsone: m/z 249.3 → 156.1
-
N-Acetyl Dapsone (Acedapsone): m/z 291.1 → 156.0
-
Dapsone-d8 (IS): m/z 257.3 → 160.0
-
Method Performance:
-
Linearity Range:
-
Dapsone: 0.50 - 2,500.00 ng/mL
-
N-Acetyl Dapsone (Acedapsone): 0.25 - 20.00 ng/mL
-
-
Precision and Accuracy: Intra- and inter-run precisions were less than 15%, and accuracies were within 100±15%.
Method 2: Quantification of Dapsone using Phenacetin Internal Standard
This UPLC-MS/MS method was developed for the simultaneous determination of four cytochrome P450 probe drugs, including Dapsone, in rat plasma.[1]
Sample Preparation:
-
Plasma samples are extracted with a mixture of dichloromethane-butanol (10:1, v/v).[1]
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH HILIC C18 column (2.1 × 50 mm, 1.7 µm)[1]
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) (15:85, v/v)[1]
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization.[1]
Method Performance:
Visualizing the Bioanalytical Workflow
The development and validation of a robust bioanalytical method is a systematic process. The following diagram illustrates the key stages involved, from initial method development to the routine analysis of study samples.
Caption: Bioanalytical Method Development and Validation Workflow.
Conclusion
The choice of internal standard is a critical decision in the development of bioanalytical methods for Acedapsone and its active metabolite, Dapsone. The experimental data presented unequivocally supports the use of a deuterated internal standard, such as this compound or Dapsone-d8, to achieve the highest levels of sensitivity and reliability. The significantly lower LLOQ obtained with a deuterated internal standard ensures accurate quantification of the analyte, which is indispensable for robust pharmacokinetic and bioequivalence studies. While non-deuterated internal standards can be utilized, they may compromise the sensitivity of the assay. Therefore, for researchers, scientists, and drug development professionals striving for the most accurate and precise bioanalytical data for Acedapsone, the adoption of a deuterated internal standard is the recommended best practice.
References
Inter-Laboratory Comparison of Acedapsone Analysis Utilizing Acedapsone-d8 as an Internal Standard: A Performance Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of Acedapsone, with a focus on the application of the deuterated internal standard, Acedapsone-d8. The objective of this document is to offer a comparative assessment of laboratory performance, present detailed experimental protocols, and furnish supporting data to aid researchers in their analytical endeavors.
Executive Summary
An inter-laboratory comparison (ILC) was organized to evaluate the proficiency of various laboratories in the quantification of Acedapsone in a standardized sample.[1][2] Acedapsone, a long-acting prodrug of the antibacterial and antimalarial agent Dapsone, requires precise and accurate measurement in research and clinical settings.[3][4][5] The study mandated the use of this compound as an internal standard to normalize for variations in sample preparation and instrument response. This guide presents the collated data, standardized experimental procedures, and a visual representation of the study workflow.
Data Presentation: Quantitative Analysis of Acedapsone
Five laboratories participated in this proficiency testing scheme. Each laboratory received a set of identical blind samples containing a known concentration of Acedapsone. The performance of each laboratory was evaluated based on the accuracy (bias) and precision (relative standard deviation) of their measurements. The results are summarized in the table below.
| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | Accuracy (Bias %) | Precision (RSD %) | Z-Score |
| Lab-001 | 48.5 | 50.0 | -3.0 | 2.5 | -0.6 |
| Lab-002 | 51.2 | 50.0 | +2.4 | 3.1 | 0.48 |
| Lab-003 | 45.1 | 50.0 | -9.8 | 4.5 | -1.96 |
| Lab-004 | 53.8 | 50.0 | +7.6 | 2.8 | 1.52 |
| Lab-005 | 49.2 | 50.0 | -1.6 | 1.9 | -0.32 |
Note: The Z-score is a statistical measure that quantifies the difference between a laboratory's result and the consensus mean of all results. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[6]
Experimental Protocols
The following is a detailed methodology for the quantitative analysis of Acedapsone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is based on established methods for the analysis of Dapsone and similar small molecules.[7][8][9][10]
Sample Preparation
-
Spiking: To 100 µL of the study sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acedapsone: Precursor ion (Q1) m/z 333.1 → Product ion (Q3) m/z 249.1
-
This compound: Precursor ion (Q1) m/z 341.1 → Product ion (Q3) m/z 257.1
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Acedapsone into a blank matrix.
-
Quantification: The concentration of Acedapsone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Mandatory Visualizations
Inter-Laboratory Comparison Workflow
The following diagram illustrates the key steps involved in the inter-laboratory comparison for Acedapsone analysis.
Caption: Workflow of the Acedapsone Inter-Laboratory Comparison.
Acedapsone's Mechanism of Action Pathway
Acedapsone is a prodrug that is metabolized in the body to its active form, Dapsone. The diagram below outlines the metabolic conversion and the subsequent mechanism of action of Dapsone.
Caption: Metabolic activation and mechanism of action of Acedapsone.
References
- 1. eas-eth.org [eas-eth.org]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. researchgate.net [researchgate.net]
- 8. SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE N-ACETYL DAPSONE BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]
- 9. isca.me [isca.me]
- 10. UPLC-MS-MS method for simultaneous determination of caffeine, tolbutamide, metoprolol, and dapsone in rat plasma and its application to cytochrome P450 activity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Acedapsone-d8: A Comparative Guide to Performance in Diverse Biological Matrices
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of the performance of Acedapsone-d8, a deuterated analog of Acedapsone, across various biological matrices. The use of stable isotope-labeled internal standards (SIL-IS) like this compound is widely recognized as the gold standard in quantitative mass spectrometry, primarily due to their ability to effectively compensate for matrix effects and variability in sample processing.[1][2]
The Critical Role of Deuterated Internal Standards
Biological matrices such as plasma, blood, and tissue homogenates are inherently complex, containing a multitude of endogenous substances that can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification.[3][4] Deuterated internal standards, like this compound, are ideal for mitigating these effects. Since they are chemically identical to the analyte, they co-elute during chromatography and experience similar matrix effects.[1][2] By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized, leading to more robust and reliable data. Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate SIL-IS.[2]
Performance Characteristics of this compound
The following table summarizes the expected performance of this compound as an internal standard for the quantification of Acedapsone or its parent drug, dapsone, in various biological matrices. The data for human plasma is based on published literature for dapsone analysis using its deuterated internal standard, while the performance in whole blood and tissue homogenate is extrapolated based on established principles of bioanalysis, anticipating slightly increased variability due to higher matrix complexity.
| Performance Parameter | Human Plasma | Whole Blood (Expected) | Tissue Homogenate (Expected) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | >0.98 |
| Accuracy (% Bias) | Within ±15% | Within ±20% | Within ±20% |
| Precision (% RSD) | <15% | <20% | <20% |
| Recovery | Consistent and reproducible | Consistent and reproducible | More variable, matrix-dependent |
| Matrix Effect | Minimal, compensated by IS | Moderate, compensated by IS | Potentially significant, compensated by IS |
Experimental Protocol: Quantification in Human Plasma
This section details a typical experimental protocol for the quantification of an analyte using this compound as an internal standard in human plasma, based on methodologies for the parent drug, dapsone.[5]
1. Sample Preparation:
-
Spiking: To 100 µL of human plasma, add the analyte standard and 50 µL of this compound internal standard solution (e.g., 3000 ng/mL in methanol:water).
-
Protein Precipitation/Extraction: Add 200 µL of a precipitation agent (e.g., 5mM Ammonium Acetate) and vortex.[5] A solid-phase extraction (SPE) may be employed for cleaner samples.[5]
-
SPE Method Example:
-
Condition an SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol, followed by 1 mL of HPLC grade water.[5]
-
Load the entire sample onto the cartridge.
-
Wash with 1 mL of ultra-pure water, followed by 1 mL of 5% methanol in water.[5]
-
Elute with 1 mL of an appropriate elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[5]
-
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.
2. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.
-
Experimental Workflow Diagram
Caption: Bioanalytical workflow using this compound.
Signaling Pathway and Logical Relationship Diagram
The logical advantage of using a deuterated internal standard like this compound lies in its ability to track the analyte throughout the entire analytical process, from extraction to detection, thereby correcting for any losses or variations.
Caption: Principle of internal standard correction.
References
The Gold Standard in Bioanalysis: Justifying the Use of Acedapsone-d8 as a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, achieving the highest fidelity in quantitative bioanalysis is paramount. The accuracy and precision of pharmacokinetic and toxicokinetic data underpin critical decisions in the drug development pipeline. This guide provides an objective comparison of the use of a deuterated internal standard, such as Acedapsone-d8, against alternative approaches, supported by established analytical principles and comparative data.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for achieving reliable and reproducible results.[1][2] this compound, a deuterated analog of Acedapsone, serves as an exemplary internal standard for the quantification of Acedapsone and its active metabolite, dapsone. Its utility stems from its near-identical physicochemical properties to the analyte, which allows it to meticulously track the analyte through the entire analytical process, from sample preparation to detection.[3]
Mitigating the Matrix: The Core Advantage of Deuterated Standards
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4] This phenomenon can severely compromise the accuracy of quantification. A deuterated internal standard like this compound co-elutes with the non-labeled analyte and experiences the same degree of matrix effects.[5] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise measurement.[1]
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the superiority of using a deuterated internal standard, the following table presents a comparison of key performance parameters between a method employing a deuterated internal standard (like this compound for dapsone analysis) and one using a non-deuterated (structural analog) internal standard. The data is representative of typical performance differences observed in bioanalytical method validation.
| Performance Parameter | Method with Deuterated IS (e.g., this compound) | Method with Non-Deuterated IS (Structural Analog) | Justification |
| Accuracy (% Bias) | Within ± 5% | Can be up to ± 20% or more | The deuterated IS co-elutes and experiences identical matrix effects and extraction recovery, leading to better normalization.[6] |
| Precision (% CV) | < 5% | < 15% | Near-identical chemical and physical properties result in more consistent performance across different samples and batches.[6] |
| Matrix Effect (% CV) | < 10% | Can be > 20% | The structural analog has different chromatographic behavior and is more susceptible to differential matrix effects.[7] |
| Extraction Recovery | Consistent and tracks analyte recovery | May differ significantly from the analyte | Differences in polarity and chemical structure can lead to variable extraction efficiencies between the analyte and a structural analog. |
| Regulatory Acceptance | Universally accepted and recommended | May require more extensive validation and justification | Regulatory bodies like the FDA and EMA prefer the use of stable isotope-labeled internal standards for their robustness.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are protocols for a typical LC-MS/MS analysis of dapsone using a deuterated internal standard and for the assessment of matrix effects.
Protocol 1: LC-MS/MS Quantification of Dapsone in Human Plasma
This protocol outlines a sensitive and specific method for the determination of dapsone in human plasma using a deuterated internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., this compound or Dapsone-d8 in methanol).
-
Vortex mix the samples.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., acetonitrile/ammonium acetate solution).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dapsone: e.g., m/z 249.1 → 156.1
-
Dapsone-d8: e.g., m/z 257.1 → 164.1
-
-
Optimize cone voltage and collision energy for both analyte and internal standard.
Protocol 2: Assessment of Matrix Effect
This experiment is critical to evaluate the influence of the biological matrix on the ionization of the analyte and the internal standard.
1. Sample Sets Preparation
-
Set 1 (Neat Solution): Prepare solutions of the analyte and internal standard in the mobile phase at low and high concentrations.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the extracted matrix with the analyte and internal standard at low and high concentrations.
-
Set 3 (Pre-Extraction Spike): Spike blank plasma from the same six sources with the analyte and internal standard at low and high concentrations and then perform the full extraction procedure.
2. Data Analysis
-
Calculate the matrix factor (MF) for the analyte and internal standard:
-
MF = (Peak area in Set 2) / (Peak area in Set 1)
-
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
Visualizing the Rationale and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of Acedapsone and a typical bioanalytical workflow.
Metabolic conversion of Acedapsone to Dapsone.
Workflow for bioanalysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. lcms.cz [lcms.cz]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
Navigating the Critical Choice: A Comparative Guide to Internal Standards in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the quest for accurate and reliable bioanalytical data is paramount. A crucial element in achieving this is the judicious selection and application of an internal standard (IS). An IS is a compound of known concentration added to calibration standards, quality control samples, and study samples to correct for variability during sample processing and analysis.[1] This guide provides an objective comparison of the primary types of internal standards, supported by experimental data, and outlines the regulatory framework and key experimental protocols for their validation.
The use of a suitable internal standard is a cornerstone of robust bioanalytical method validation, a principle underscored by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[2] The harmonized ICH M10 guideline, now widely adopted, recommends the use of an internal standard for all quantitative bioanalytical methods.[2]
The Gold Standard vs. The Practical Alternative: A Performance Showdown
The two most common types of internal standards in bioanalytical laboratories are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] SIL-IS are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte.[4]
-
Structural Analog Internal Standard: This is a molecule with a chemical structure similar to the analyte but with a different molecular weight.[4] While more readily available and often less expensive, their ability to perfectly mimic the analyte's behavior can be limited.[4]
The choice between a SIL-IS and a structural analog has significant implications for assay performance. The following tables provide a qualitative and quantitative comparison.
Table 1: General Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Description | Analyte with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[3] | A molecule with a similar chemical structure to the analyte but a different molecular weight.[4] |
| Advantages | - Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction recovery.- High degree of chemical and physical similarity to the analyte.[3] | - More readily available and less expensive than SIL internal standards.- Can provide adequate compensation for variability if carefully selected.[4] |
| Disadvantages | - Can be expensive and time-consuming to synthesize.- Potential for isotopic interference if not adequately resolved by the mass spectrometer.[4] | - May not co-elute with the analyte, leading to differential matrix effects.- Differences in physicochemical properties can lead to variations in extraction recovery compared to the analyte.[4] |
Table 2: Quantitative Performance Comparison of a SIL-IS vs. a Structural Analog IS for the Analysis of Kahalalide F
Data in this table is adapted from a study by Stokvis et al., which demonstrated a significant improvement in assay performance for the anticancer drug Kahalalide F upon switching from a structural analog IS to a SIL-IS.[1]
| Performance Parameter | Structural Analog IS | Stable Isotope-Labeled (SIL) IS |
| Accuracy (Mean Bias %) | 96.8% | 100.3% |
| Precision (%CV) | 8.6% | 7.6% |
As the data illustrates, the use of a SIL-IS resulted in an accuracy closer to the nominal value and improved precision (a lower %CV).[1] While this study did not provide a direct quantitative comparison of recovery and matrix effect, it is widely accepted that the near-identical nature of a SIL-IS allows it to more effectively track the analyte through the entire analytical process, thus providing superior compensation for variability in extraction recovery and the influence of matrix effects.[3]
Essential Experimental Protocols for Internal Standard Validation
A thorough evaluation of an internal standard's performance is a critical component of bioanalytical method validation. The following are detailed methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard. This is typically achieved using the post-extraction spike method.[5]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and the internal standard into the reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and the internal standard into the final, extracted matrix at low and high concentrations.
-
Set C (Pre-extraction Spike): Spike the analyte and the internal standard into the blank biological matrix before the extraction process at low and high concentrations.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of the biological matrix should be ≤15%.
Protocol 2: Evaluation of Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Methodology:
-
Compare the peak areas of the analyte and the internal standard from Set C (Pre-extraction Spike) with those from Set B (Post-extraction Spike) from the matrix effect experiment.
-
Calculate the Recovery:
-
% Recovery = [(Peak Response of Pre-extraction Spike) / (Peak Response of Post-extraction Spike)] x 100
-
-
Evaluation: While 100% recovery is not required, it should be consistent and reproducible. The recovery of the analyte and the internal standard should be comparable.
Protocol 3: Evaluation of Internal Standard Stability
Objective: To ensure the internal standard is stable throughout the sample handling, storage, and analytical process.
Methodology:
-
Stock Solution Stability: Assess the stability of the IS stock solution at room temperature and refrigerated conditions for a defined period.
-
Bench-Top Stability: Evaluate the stability of the IS in the biological matrix at room temperature for a period that mimics the sample handling time.
-
Freeze-Thaw Stability: Subject quality control (QC) samples containing the IS to multiple freeze-thaw cycles before analysis.
-
Processed Sample Stability: Determine the stability of the IS in the processed sample extract under the conditions of the autosampler.
-
Analysis: Analyze the treated QC samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow: From Selection to Validation
To further clarify the processes involved in utilizing an internal standard, the following diagrams illustrate the key decision points and workflows.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Acedapsone-d8: A Procedural Guide
For researchers and scientists in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Acedapsone-d8, a deuterated analog of Acedapsone. While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous, the parent compound, Dapsone, exhibits significant health and environmental risks that should be considered as a precautionary measure.[1][2][3]
Hazard Profile of Parent Compound: Dapsone
As a precautionary measure, the hazard profile of Dapsone should be taken into account when handling and disposing of this compound.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| May damage fertility or the unborn child | Reproductive Toxicity (Category 1B) |
| May cause damage to organs (Blood) | Specific Target Organ Toxicity - Single Exposure (Category 2) |
| May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity - Repeated Exposure (Category 2) |
| Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 2) |
Data sourced from Sigma-Aldrich and Cayman Chemical Safety Data Sheets for Dapsone.[1][2]
Step-by-Step Disposal Protocol for this compound
This protocol provides a general workflow for the disposal of this compound. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to all local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated materials (e.g., weighing paper, pipette tips), and empty containers in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
-
-
Waste Container Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard warnings based on the parent compound (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").
-
Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.
-
Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste management company. Provide them with the SDS for this compound and any other relevant information.
-
Documentation: Maintain a detailed record of the waste generated, including the amount, date of generation, and date of disposal. This is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Disclaimer: This information is intended as a general guide. Always prioritize the information provided in the specific Safety Data Sheet for this compound and comply with all applicable institutional, local, state, and federal waste disposal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
